Prop-2-ene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
prop-2-ene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHFRWRQQDVWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336551 | |
| Record name | Prop-2-ene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14418-84-9 | |
| Record name | Prop-2-ene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Prop-2-ene-1-sulfonyl chloride from Sodium Allylsulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of prop-2-ene-1-sulfonyl chloride, a valuable reagent in organic synthesis and drug development, from sodium allylsulfonate. This document details two primary synthetic methodologies, utilizing phosphorus oxychloride and thionyl chloride as chlorinating agents. It includes detailed experimental protocols, a comparative analysis of the methods, and workflow visualizations to support laboratory application.
Introduction
This compound, also known as allylsulfonyl chloride, is a bifunctional molecule featuring a reactive sulfonyl chloride group and a versatile allyl moiety. This unique combination allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of novel organic compounds, including pharmaceutical intermediates and active pharmaceutical ingredients. The conversion of readily available sodium allylsulfonate to the corresponding sulfonyl chloride is a key step in unlocking its synthetic potential. This guide explores the two most common and effective methods for this transformation.
Comparative Data of Synthetic Methods
The selection of a synthetic method often depends on factors such as desired yield, purity, reaction conditions, and safety considerations. Below is a summary of quantitative data for the two primary methods of synthesizing this compound from sodium allylsulfonate.
| Parameter | Method 1: Phosphorus Oxychloride | Method 2: Thionyl Chloride |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Typical Molar Ratio (Agent:Sulfonate) | 3:1[1] | ~1.3:1 (Thionyl Chloride:Sulfonate) |
| Reaction Temperature | 120 °C (Reflux)[1] | 80-110 °C[2] |
| Reaction Time | 4 hours[1] | Not explicitly stated, dropwise addition followed by heating |
| Reported Yield | 74-87% (for analogous syntheses) | ~72% (calculated from patent data) |
| Reported Purity | High purity after distillation | 98.1% (by gas chromatography)[2] |
| Key Additives | None typically mentioned | Catalyst (e.g., Pyridine, Tetrabutylammonium chloride), Polymerization Inhibitor (e.g., 2,6-di-tert-butyl-4-cresol, Ferric chloride)[2] |
| Solvent | Excess POCl₃ can act as solvent | Inert solvent (e.g., Acetonitrile, Dichloroethane, Toluene)[2] |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound using both phosphorus oxychloride and thionyl chloride.
Method 1: Synthesis using Phosphorus Oxychloride
This method involves the direct reaction of sodium allylsulfonate with phosphorus oxychloride, which serves as both the chlorinating agent and the solvent.
Materials:
-
Sodium prop-2-ene-1-sulfonate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine sodium prop-2-ene-1-sulfonate and phosphorus oxychloride in a 1:3 molar ratio.[1]
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux at 120 °C for 4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous mixture with methylene chloride.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Method 2: Synthesis using Thionyl Chloride
This method, adapted from patent literature, utilizes thionyl chloride in the presence of a catalyst and a polymerization inhibitor in an inert solvent.[2]
Materials:
-
Sodium allylsulfonate (e.g., 400g, 2.77 mol)
-
Thionyl chloride (e.g., 425g, 3.57 mol)
-
Inert solvent (e.g., a mixture of dichloroethane and acetonitrile)[2]
-
Catalyst (e.g., a mixture of pyridine and tetrabutylammonium chloride)[2]
-
Polymerization inhibitor (e.g., a mixture of 2,6-di-tert-butyl-4-cresol and ferric chloride)[2]
-
Nitrogen gas
Procedure:
-
To a three-necked flask equipped with a stirrer, constant-pressure dropping funnel, and a condenser under a nitrogen atmosphere, add sodium allylsulfonate, the inert solvent, the catalyst, and the polymerization inhibitor.[2]
-
Stir the mixture and heat to 80-85 °C.[2]
-
Slowly add thionyl chloride dropwise to the heated mixture.[2]
-
After the addition is complete, maintain the reaction at temperature to ensure completion.
-
Cool the reaction mixture to room temperature and filter to remove the solid byproducts.
-
To the filtrate, add an additional portion of the polymerization inhibitor.[2]
-
Purify the product by reduced pressure distillation, collecting the fraction at 70-80 °C to yield this compound.[2]
Workflow and Process Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound using phosphorus oxychloride.
Caption: Experimental workflow for the synthesis of this compound using thionyl chloride.
Safety Considerations
Both phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of phosphorus oxychloride is highly exothermic and requires careful execution. This compound is also a lachrymator and should be handled with care.
Conclusion
The synthesis of this compound from sodium allylsulfonate can be effectively achieved using either phosphorus oxychloride or thionyl chloride. The choice of reagent will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The phosphorus oxychloride method is a more direct approach, while the thionyl chloride method offers the potential for higher purity through the use of catalysts and polymerization inhibitors. The detailed protocols and workflows provided in this guide are intended to facilitate the successful and safe synthesis of this important chemical intermediate in a research and development setting.
References
Allyl sulfonyl chloride chemical properties and reactivity
An In-depth Technical Guide to Allyl Sulfonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Allyl sulfonyl chloride (ASC) is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and an allyl double bond.[1] This dual functionality makes it a versatile intermediate and building block in organic synthesis, particularly for the preparation of specialized sulfonamides, sulfonate esters, and other derivatives.[1][2] Its utility in the development of pharmaceuticals and agrochemicals stems from its ability to introduce the allyl sulfonyl moiety, which can be further functionalized.[3]
Chemical and Physical Properties
Allyl sulfonyl chloride is typically a colorless to pale yellow liquid with a pungent odor.[2] It is important to handle this compound with care as it is corrosive and reactive, especially towards nucleophiles.[2]
Table 1: Physical and Chemical Properties of Allyl Sulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 14418-84-9 | [2] |
| Molecular Formula | C₃H₅ClO₂S | [2] |
| Molecular Weight | 140.59 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 78-79 °C at 15 mmHg | [3] |
| Density | 1.267 g/mL at 25 °C | [3] |
| Refractive Index | 1.453 | [3] |
| SMILES | C=CCS(=O)(=O)Cl | [2] |
| InChI | InChI=1/C3H5ClO2S/c1-2-3-7(4,5)6/h2H,1,3H2 | [2] |
Synthesis of Allyl Sulfonyl Chloride
The primary industrial synthesis of allyl sulfonyl chloride involves the reaction of sodium allylsulfonate with a chlorinating agent, such as thionyl chloride.[1] The reaction is typically performed in an inert solvent in the presence of a catalyst and a polymerization inhibitor to prevent reactions involving the allyl double bond.[1]
References
An In-depth Technical Guide to the Physical Properties of Prop-2-ene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₃H₅ClO₂S.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[2] Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a readily functionalizable alkene moiety, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of the key physical properties of this compound, with a focus on its boiling point and density, and includes detailed experimental protocols for their determination.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in various organic solvents but reacts with water and other nucleophiles.[4]
Quantitative Data Summary
The following table summarizes the reported physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅ClO₂S | [1][5] |
| Molecular Weight | 140.59 g/mol | [1][5] |
| Boiling Point | 74-76 °C at 15 Torr | [5] |
| 74–75 °C at 15 mmHg | [4] | |
| Density | Not explicitly found in search results | |
| CAS Number | 14418-84-9 | [1][5] |
Experimental Protocols
Detailed methodologies for the determination of boiling point and density are crucial for the accurate characterization of this compound. The following protocols are adapted from standard laboratory procedures for organic liquids.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.[6]
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
-
This compound sample
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[6]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]
-
Record the temperature. For high accuracy, repeat the determination two more times and calculate the average.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[7][8]
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
This compound sample
-
Distilled water (for calibration)
-
Acetone or other volatile solvent for cleaning and drying
Procedure:
-
Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water of a known temperature and density.
-
Insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath for at least 30 minutes to reach thermal equilibrium.
-
Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m_water).
-
The volume of the pycnometer (V) can be calculated using the formula: V = (m_water - m_empty) / ρ_water, where ρ_water is the density of water at the specific temperature.
-
-
Measurement of Sample Density:
-
Empty the pycnometer, clean it thoroughly with a volatile solvent, and dry it completely.
-
Fill the dry pycnometer with this compound.
-
Insert the stopper, allowing the excess liquid to escape through the capillary.
-
Place the filled pycnometer in the constant temperature water bath for at least 30 minutes.
-
Remove the pycnometer, dry the exterior, and weigh it (m_sample).
-
The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.
-
Synthesis and Reaction Pathways
This compound is a key intermediate in the synthesis of various organic compounds, including sulfonamides and sulfonate esters, which have applications in drug development.[3]
Synthesis of this compound
A common laboratory synthesis involves the chlorination of sodium prop-2-ene-1-sulfonate.[3]
Caption: Synthesis workflow for this compound.
Key Reactions of this compound
The high reactivity of the sulfonyl chloride group allows for nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3]
Caption: Key reaction pathways of this compound.
Applications in Drug Development
This compound is utilized as a pharmaceutical intermediate. For instance, it has demonstrated inhibitory activity against pancreatic lipase, suggesting its potential as a therapeutic agent for inflammatory conditions. The reactivity of the sulfonyl chloride group allows for its conjugation to various molecular scaffolds to explore and optimize biological activity.
Conclusion
This compound is a valuable reagent in organic and medicinal chemistry. A thorough understanding of its physical properties, particularly its boiling point and density, is essential for its proper handling, purification, and application in synthesis. The experimental protocols and reaction pathways detailed in this guide provide a foundational resource for researchers and professionals working with this versatile compound.
References
- 1. This compound | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 14418-84-9: this compound [cymitquimica.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Prop‐2‐ene‐1‐sulfonyl Chloride | Semantic Scholar [semanticscholar.org]
- 5. matrixscientific.com [matrixscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. calnesis.com [calnesis.com]
- 8. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
Prop-2-ene-1-sulfonyl chloride: A Technical Guide for Researchers
CAS Number: 14418-84-9 Molecular Formula: C₃H₅ClO₂S
This technical guide provides an in-depth overview of Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride. It is a key intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis protocols, and the biological significance of its derivatives.
Chemical and Physical Properties
This compound is a reactive organosulfur compound. Its dual functionality, featuring both a highly electrophilic sulfonyl chloride group and a versatile alkene moiety, makes it a valuable building block in medicinal chemistry. Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 14418-84-9 |
| Molecular Formula | C₃H₅ClO₂S |
| Molecular Weight | 140.59 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 74-76 °C at 15 Torr |
| InChI Key | AAHFRWRQQDVWPX-UHFFFAOYSA-N |
| SMILES | C=CCS(=O)(=O)Cl |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and effective laboratory-scale synthesis involves the reaction of sodium allylsulfonate with a chlorinating agent such as phosphorus oxychloride or thionyl chloride.
Experimental Protocol: Synthesis via Phosphorus Oxychloride
This protocol outlines a common laboratory procedure for the synthesis of this compound from sodium allylsulfonate.
Materials:
-
Sodium allylsulfonate
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of sodium allylsulfonate (1.0 equivalent) and phosphorus oxychloride (3.0 equivalents) is prepared.
-
The mixture is heated to reflux at 120 °C for 4 hours under an inert atmosphere (e.g., nitrogen).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product is carefully and slowly added to ice-cold water to quench the excess phosphorus oxychloride.
-
The aqueous mixture is extracted three times with methylene chloride.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The final product can be purified by vacuum distillation.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Reactivity and Application in Synthesis
The primary application of this compound in drug discovery and development is as a precursor for the synthesis of allylsulfonamides. The electrophilic sulfur atom of the sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages.
Experimental Protocol: General Synthesis of Allylsulfonamides
This protocol provides a general procedure for the synthesis of N-substituted allylsulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude allylsulfonamide can be purified by column chromatography on silica gel.
The general reaction for the formation of allylsulfonamides is depicted in the following diagram.
Biological Activity of Derivatives
While this compound itself is a reactive intermediate, its derivatives, particularly allylsulfonamides, have shown promising biological activities. Research into this class of compounds has indicated potential applications in anticancer and antifungal therapies.
| Derivative Class | Biological Activity | Quantitative Data | Source Compound |
| Allyl Sulfonamides | Antifungal against Botrytis cinerea | ~60% mycelial growth inhibition at 3 mmol L⁻¹ | Morita-Baylis-Hillman adducts and aromatic sulfonamides |
| Alkylsulfonyl Benzimidazoles | Anticancer (Breast Cancer, MCF-7 cells) | IC₅₀ = 4.7 µM (for compound 23) | 4-Chlorobenzenesulfonyl chloride |
Note: The data presented for alkylsulfonyl benzimidazoles is from a related class of sulfonamides and is included to illustrate the potential potency of sulfonamide-containing compounds in cancer research.
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant potential in the synthesis of biologically active molecules. Its ability to readily form allylsulfonamides makes it a valuable tool for medicinal chemists. The derivatives of this compound have demonstrated promising activities, warranting further investigation and development in the search for new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its reactivity and potential as an irritant.
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in Allyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylsulfonyl chlorides are bifunctional molecules possessing both a highly reactive sulfonyl chloride group and a versatile allyl moiety. This unique combination makes them valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride group within allyl compounds, covering nucleophilic substitution, radical reactions, and cycloadditions. The influence of the allyl group on the reactivity of the sulfonyl chloride is discussed, and detailed experimental protocols for key transformations are provided. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Core Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond and makes the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, further enhancing the reactivity of this functional group.[1] The primary reaction pathways for sulfonyl chlorides involve nucleophilic substitution at the sulfur atom.[1]
Nucleophilic Substitution
The most common reaction of sulfonyl chlorides is nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is fundamental to the synthesis of sulfonamides and sulfonate esters, which are prevalent in many pharmaceutical compounds.[2]
The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur atom. The nucleophile attacks the sulfur, and the chloride ion departs in a concerted or near-concerted fashion.
1.1.1. Influence of the Allyl Group on Nucleophilic Substitution
The presence of the allyl group (-CH₂CH=CH₂) adjacent to the sulfonyl chloride can influence its reactivity through both electronic and steric effects. The double bond in the allyl group can participate in stabilizing the transition state of SN2 reactions.[3] This is because the p-orbitals of the double bond can overlap with the p-orbital at the reaction center in the trigonal bipyramidal transition state, delocalizing the electron density and lowering the energy of the transition state.[3] This electronic stabilization can lead to an enhanced reaction rate compared to simple alkylsulfonyl chlorides.
Radical Reactions
Allylsulfonyl chlorides are excellent precursors for sulfonyl radicals (RSO₂•). These radicals can be generated under various conditions, including photoredox catalysis, and can participate in a wide range of transformations.[5]
1.2.1. Radical Addition and Cyclization
Sulfonyl radicals generated from allylsulfonyl chloride can add to alkenes and alkynes, initiating cascade or tandem reactions to form complex cyclic structures.[5] These reactions are particularly useful for the synthesis of heterocyclic compounds like γ-lactams and piperidines.[4][6]
For instance, a visible-light-induced tandem cyclization of 1,6-enynes with arylsulfonyl chlorides can produce fluorene derivatives.[5] While this example uses an arylsulfonyl chloride, the principle can be extended to allylsulfonyl chlorides for the synthesis of different scaffolds.
Cycloaddition Reactions
The allyl group in allylsulfonyl chloride can participate in cycloaddition reactions. For example, the [3+2] annulation of α-siloxy allylic silanes with chlorosulfonyl isocyanate is a method for the stereoselective synthesis of highly substituted γ-lactams.
Quantitative Data on Reactivity
While specific kinetic data for allylsulfonyl chloride is scarce in the literature, we can draw comparisons from studies on related sulfonyl chlorides. The solvolysis of alkanesulfonyl and arenesulfonyl chlorides has been extensively studied, and the rates are known to be influenced by solvent polarity and nucleophilicity.[7][8]
| Sulfonyl Chloride | Reaction | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl chloride | Hydrolysis | Water | 25 | 1.46 x 10⁻³ (calculated from min⁻¹) | [9] |
| p-Nitrobenzenesulfonyl chloride | Hydrolysis | Water | 25 | Not specified | [9] |
| Methanesulfonyl chloride | Hydrolysis | Water | 20 | 1.568 (relative to alkyl chlorides) | [7] |
| Allylsulfonyl chloride | Hydrolysis | Water | 25 | Data not available |
Table 1: Comparative Solvolysis Rate Data. Note: Direct comparative data for allylsulfonyl chloride is not available in the cited literature. The presented data for other sulfonyl chlorides serves as a benchmark.
Experimental Protocols
Synthesis of Allylsulfonyl Chloride
A common method for the preparation of allylsulfonyl chloride involves the reaction of sodium allylsulfonate with thionyl chloride in the presence of a catalyst and a polymerization inhibitor.[9]
Methodology:
-
To a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add sodium allylsulfonate, a catalyst (e.g., dimethylformamide), a polymerization inhibitor (e.g., hydroquinone), and an inert solvent (e.g., acetonitrile).
-
Heat the mixture to 80-85 °C with stirring.
-
Add thionyl chloride dropwise over 2.5 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to reflux for an additional 3.5 hours.
-
Cool the reaction mixture and filter to remove solid byproducts.
-
The filtrate containing allylsulfonyl chloride can be purified by distillation under reduced pressure.
Synthesis of Allylsulfonamides
The reaction of allylsulfonyl chloride with primary or secondary amines in the presence of a base is a standard method for the synthesis of allylsulfonamides.
Methodology:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of allylsulfonyl chloride (1.1 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[10]
Copper-Catalyzed Cross-Coupling with Grignard Reagents
Allylsulfonates, which can be prepared from allylsulfonyl chloride, can undergo copper-catalyzed cross-coupling with Grignard reagents.
Methodology:
-
To a solution of the allylsulfonate (1.0 eq) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add the copper catalyst (e.g., CuI, 5 mol%) and a ligand (e.g., TMEDA, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Grignard reagent (1.2 eq) dropwise.
-
Allow the reaction to proceed for the specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography.[11]
Visualization of Reaction Pathways
General Nucleophilic Substitution at Allylsulfonyl Chloride
Caption: General pathway for nucleophilic substitution on allylsulfonyl chloride.
Radical Cascade Cyclization for Heterocycle Synthesis
Caption: A plausible radical cascade for heterocycle synthesis from an enyne.[12]
Conclusion
Allylsulfonyl chlorides are versatile reagents with a rich and diverse reactivity profile. The interplay between the electrophilic sulfonyl chloride group and the nucleophilic/radical-accepting allyl moiety allows for a wide range of synthetic transformations. While direct quantitative comparisons of its reactivity with other sulfonyl chlorides are an area for further investigation, the available data and synthetic applications demonstrate its utility in constructing complex molecules, particularly nitrogen- and sulfur-containing heterocycles. The detailed protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the effective utilization of this powerful synthetic tool.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Prop-2-ene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prop-2-ene-1-sulfonyl chloride, a versatile reagent in organic synthesis. The document details its chemical identity, physical properties, synthesis protocols, and key chemical reactions, with a focus on applications relevant to pharmaceutical and chemical research.
Chemical Identity and Synonyms
The compound with the common name "this compound" is systematically named under IUPAC nomenclature. It is also known by several other names in the literature and commercial sources.
-
IUPAC Name: this compound[1]
-
Synonyms: Allylsulfonyl chloride, 2-Propen-1-sulfonylchlorid, Chlorure de 2-propène-1-sulfonyle, Cloruro de 2-propeno-1-sulfonilo[2][3]
-
CAS Number: 14418-84-9[1]
-
Molecular Formula: C₃H₅ClO₂S[1]
-
SMILES: C=CCS(=O)(=O)Cl[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 140.59 g/mol | [1][4] |
| Boiling Point | 74-76 °C at 15 Torr | [3][4] |
| 175.4 °C at 760 mmHg | [2] | |
| Density | 1.331 g/cm³ | [2] |
| Refractive Index | 1.468 | [2] |
| Flash Point | 59.9 °C | [2] |
| Vapor Pressure | 1.54 mmHg at 25 °C | [2] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in various organic solvents and water (hydrolyzes) | [3] |
Synthesis Protocols
This compound is not widely commercially available and is often synthesized in the laboratory.[3] Several methods have been reported for its preparation.
This is a common and widely documented two-step laboratory method.
Step 1: Preparation of Sodium Allylsulfonate
The synthesis starts from the reaction of allylbromide with an aqueous solution of sodium sulfite.
-
Reactants: Allylbromide, Sodium Sulfite (aqueous solution)
-
Conditions: The mixture is heated at 50-60 °C.[3]
-
Product: Sodium prop-2-ene-1-sulfonate
Step 2: Chlorination of Sodium Allylsulfonate
Two main chlorinating agents are used for this conversion: phosphorus oxychloride and thionyl chloride.
-
Method A: Using Phosphorus Oxychloride (POCl₃)
-
Reagents: Sodium prop-2-ene-1-sulfonate (1.0 equiv), Phosphorus oxychloride (POCl₃) (3.0 equiv).[5]
-
Conditions: The mixture is refluxed at 120°C for 4 hours under a nitrogen atmosphere.[5]
-
Workup: After cooling, the excess POCl₃ is quenched by hydrolyzing the crude product in ice water. The sulfonyl chloride is then extracted with an organic solvent like methylene chloride or chloroform, dried over a drying agent (e.g., MgSO₄), and purified by distillation.[3][5]
-
-
Method B: Using Thionyl Chloride (SOCl₂)
-
This method is considered a milder alternative, suitable for substrates that may be sensitive to the high temperatures used with POCl₃.[5]
-
Reagents: Sodium prop-2-ene-1-sulfonate (1.0 equiv), Thionyl chloride (SOCl₂) (2.5 equiv).[5]
-
Conditions: SOCl₂ is added dropwise to the sulfonate solution at 0°C. The mixture is then stirred at 65°C for 1 hour.[5]
-
Workup: Excess SOCl₂ is removed by rotary evaporation, and the final product is purified by fractional distillation.[5]
-
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a bifunctional molecule, containing both a highly reactive sulfonyl chloride group and an alkene moiety. This dual reactivity makes it a valuable intermediate in organic synthesis.[5]
-
Substitution Reactions: The electrophilic sulfonyl chloride group readily reacts with various nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. These reactions are fundamental in the synthesis of many biologically active molecules.[5]
-
Addition Reactions: The double bond of the allyl group can undergo typical alkene reactions, such as addition of halogens or hydrogen halides. This allows for further functionalization of the molecule.[5]
-
Cyclization Reactions: The compound can participate in cyclization reactions. For example, its reaction with enamines can lead to the formation of vinylthietane 1,1-dioxides and other cyclic sulfur-containing compounds.[5]
Caption: Key reaction pathways of this compound.
This compound serves as a key building block in the synthesis of various compounds.
-
Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds. For example, it has been investigated for its potential in treating inflammatory diseases like arthritis due to its inhibitory activity against pancreatic lipase. The mechanism is suggested to involve binding to the receptor site of the enzyme, blocking its activity. It has also been shown to bind to cholesterol esters, potentially inhibiting cholesterol production.
-
Bioconjugation: Its role as a versatile electrophile makes it suitable for bioconjugation applications.[5]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: According to aggregated GHS information, it causes severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[1]
-
Precautions: It is classified as an irritant.[4] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
-
Storage: It is a stable liquid that can be stored for long periods.[3]
This guide provides essential technical information for professionals working with this compound. For further details, consulting the cited literature is recommended.
References
An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on Prop-2-ene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its reactivity is characterized by the electrophilic sulfur center of the sulfonyl chloride group and the potential for transformations at the allylic double bond.[1] This technical guide provides a comprehensive examination of the mechanistic pathways governing nucleophilic substitution at the sulfonyl sulfur of this compound. The predominant concerted S_N2-like mechanism is discussed in detail, alongside considerations of a competitive S_N2' pathway involving allylic rearrangement. The potential for a stepwise addition-elimination mechanism is also evaluated. This guide synthesizes available data on related sulfonyl chlorides to infer the kinetic and thermodynamic parameters relevant to this compound. Detailed experimental protocols for conducting and analyzing these substitution reactions are provided, along with visual representations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the allylsulfonyl moiety.[1] This functional group can be found in various biologically active molecules. The dual reactivity of the sulfonyl chloride and the allyl group allows for a range of chemical transformations, including substitution, addition, and cyclization reactions.[1] Understanding the mechanism of nucleophilic substitution at the sulfonyl sulfur is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.
Nucleophilic substitution at a sulfonyl sulfur center is a cornerstone of sulfonamide and sulfonate ester synthesis.[2] While several mechanistic pathways are theoretically possible, the specific mechanism for a given sulfonyl chloride is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.[2] For most sulfonyl chlorides, a bimolecular nucleophilic substitution (S_N2-like) is the generally accepted pathway.[3] However, the presence of the allyl group in this compound introduces the possibility of a competing S_N2' mechanism, which involves an allylic rearrangement.[4][5]
This guide will delve into the intricacies of these mechanistic possibilities, providing a robust framework for researchers working with this important reagent.
Mechanistic Pathways
The nucleophilic substitution on this compound can principally proceed through three distinct mechanisms: a concerted S_N2-like pathway, a concerted S_N2' pathway with allylic rearrangement, and a stepwise addition-elimination pathway.
Concerted S_N2-like Mechanism
The most commonly proposed mechanism for nucleophilic substitution on sulfonyl chlorides is a concerted, bimolecular process analogous to the S_N2 reaction at a carbon center.[3] In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously through a single transition state.
// Reactants R [label="Nu:⁻"]; S [label=<
O || H₂C=CH-CH₂─S─Cl || O
];
// Transition State TS [label=<
δ⁻O || Nu∙∙∙S∙∙∙Clδ⁻ | CH₂-CH=CH₂ || O
, shape=box, style=dashed, color="#EA4335", fontcolor="#202124"];
// Products P [label=<
O || H₂C=CH-CH₂─S─Nu || O
]; L [label="Cl⁻"];
// Edges R -> TS [label="Attack at Sulfur"]; S -> TS; TS -> P [label="Bond formation & cleavage"]; TS -> L; }
Figure 1: Concerted S_N2-like mechanism.
Concerted S_N2' Mechanism (Allylic Rearrangement)
The presence of the allyl group allows for an alternative concerted pathway where the nucleophile attacks the γ-carbon of the allyl group, leading to a rearrangement of the double bond and expulsion of the sulfonyl chloride group. This is known as the S_N2' mechanism.[4][5]
// Reactants R [label="Nu:⁻"]; S [label=<
H₂C=CH-CH₂-SO₂Cl
];
// Transition State TS [label=<
δ⁻ Nu∙∙∙CH₂─CH=CH₂ | SO₂Clδ⁻
, shape=box, style=dashed, color="#EA4335", fontcolor="#202124"];
// Products P [label=<
Nu-CH₂-CH=CH₂
]; L [label="⁻SO₂Cl"];
// Edges R -> TS [label="Attack at γ-carbon"]; S -> TS; TS -> P [label="Rearrangement & cleavage"]; TS -> L; }
Figure 2: Concerted S_N2' mechanism with allylic rearrangement.
The regioselectivity between the S_N2 and S_N2' pathways is influenced by factors such as the steric hindrance at the α-carbon and the nature of the nucleophile and solvent.[5]
Stepwise Addition-Elimination Mechanism
A stepwise mechanism involving the formation of a pentacoordinate sulfurane intermediate is also a possibility. In this pathway, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion in a second step. While this mechanism has been considered for nucleophilic substitution at sulfur, for sulfonyl chlorides, the concerted S_N2-like mechanism is generally favored due to the high energy of the putative sulfurane intermediate.[2][6]
Quantitative Data
Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzenesulfonyl Chlorides with Aniline in Methanol
| Substituent (X in X-C₆H₄SO₂Cl) | k₂ (x 10⁻³ M⁻¹s⁻¹) |
| p-OCH₃ | 0.65 |
| p-CH₃ | 1.20 |
| H | 2.50 |
| p-Cl | 7.80 |
| m-NO₂ | 23.5 |
| p-NO₂ | 45.0 |
Data adapted from studies on arenesulfonyl chlorides.[2]
Table 2: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles in Acetonitrile at 25°C
| Nucleophile | k₂ (M⁻¹s⁻¹) (Hypothetical) |
| Aniline | 0.05 |
| Piperidine | 1.2 |
| Methanol (solvolysis) | 1 x 10⁻⁴ |
| Sodium Azide | 0.8 |
This data is hypothetical and for illustrative purposes to demonstrate expected relative reactivities.
Experimental Protocols
Synthesis of N-Allyl-4-methylbenzenesulfonamide (Representative S_N2 Reaction)
Materials:
-
This compound
-
p-Toluidine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-allyl-4-methylbenzenesulfonamide.
Kinetic Analysis of the Reaction of this compound with a Nucleophile by UV-Vis Spectrophotometry
Principle: This protocol describes a method to determine the second-order rate constant for the reaction of this compound with a chromophoric nucleophile (e.g., a substituted aniline) by monitoring the change in absorbance over time.
Materials and Equipment:
-
This compound
-
Aniline (or other suitable nucleophile)
-
Acetonitrile (spectroscopic grade, anhydrous)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Syringes and needles
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in anhydrous acetonitrile of known concentrations. The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Determination of λ_max: Record the UV-Vis spectra of the reactants and the expected product to identify a wavelength (λ_max) where the product has significant absorbance and the reactants have minimal absorbance.
-
Kinetic Run: a. Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Pipette the nucleophile solution into a quartz cuvette and place it in the temperature-controlled holder. c. Inject a small, precise volume of the this compound stock solution into the cuvette, ensuring rapid mixing. d. Immediately start recording the absorbance at the chosen λ_max as a function of time.
-
Data Analysis: a. The observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs*t), where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time, and A_₀ is the initial absorbance. b. The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the excess nucleophile.
Figure 3: General experimental workflow for kinetic analysis.
Conclusion
The nucleophilic substitution on this compound is a fundamentally important reaction for the synthesis of a variety of valuable organic compounds. The primary mechanistic pathway is a concerted S_N2-like reaction at the sulfonyl sulfur. However, the presence of the allylic system introduces the potential for a competing S_N2' mechanism, the prevalence of which is dependent on steric and electronic factors. While a stepwise addition-elimination mechanism is less likely, it should not be entirely disregarded without specific experimental evidence.
For researchers and drug development professionals, a thorough understanding of these competing mechanisms is crucial for controlling product distribution and optimizing reaction conditions. The experimental protocols provided herein offer a starting point for the synthesis and kinetic analysis of reactions involving this compound. Further detailed kinetic and computational studies on this specific substrate are warranted to provide a more complete quantitative picture of its reactivity and to fully elucidate the factors governing the S_N2 versus S_N2' selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfu.ca [sfu.ca]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
Stability and Decomposition of Allyl Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl sulfonyl chloride (ASC) is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility is derived from the presence of two reactive centers: the electrophilic sulfonyl chloride group and the versatile allyl moiety. However, the inherent reactivity of these functional groups also contributes to the compound's instability, posing challenges for its storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and decomposition of allyl sulfonyl chloride. It consolidates available quantitative data, outlines potential decomposition pathways, and provides detailed experimental protocols for stability assessment, aiming to equip researchers with the necessary information for its effective use.
Introduction
Allyl sulfonyl chloride (CH₂=CHCH₂SO₂Cl) is a valuable synthetic intermediate, enabling the introduction of the allyl sulfonyl group into a wide range of molecules. The resulting allyl sulfonamides and sulfonate esters are found in various biologically active compounds and functional polymers.[1][2] Despite its synthetic utility, ASC is known to be reactive and can undergo degradation through several pathways, including hydrolysis, thermal decomposition, and polymerization. Understanding the kinetics and mechanisms of these degradation processes is crucial for optimizing reaction conditions, ensuring the purity of synthetic products, and establishing safe handling and storage protocols.
Chemical Stability and Known Instabilities
The stability of allyl sulfonyl chloride is influenced by its molecular structure, which contains both a highly reactive sulfonyl chloride and a polymerizable allyl group.
Hydrolytic Stability
Like most aliphatic sulfonyl chlorides, ASC is susceptible to hydrolysis, yielding allyl sulfonic acid and hydrochloric acid. The generally accepted mechanism for this transformation in neutral or acidic water is a direct bimolecular nucleophilic substitution (Sɴ2) pathway where a water molecule attacks the electrophilic sulfur atom.[3][4]
Thermal Stability and Polymerization
The presence of the allyl group introduces a unique instability pathway: polymerization. This is particularly evident at elevated temperatures. During its synthesis, which is often conducted at temperatures between 80-110°C, polymerization is a significant side reaction that can be mitigated by the addition of inhibitors.[5] This suggests that thermal stress can induce radical or cationic polymerization via the double bond, in addition to decomposition of the sulfonyl chloride group.
Quantitative Stability Data
Quantitative data on the stability of allyl sulfonyl chloride is scarce in publicly available literature. However, key data on its hydrolysis rate has been reported.
| Parameter | Condition | Value | Reference |
| Specific Rate of Hydrolysis (k) | 100% Water at 25.0 °C | 2.1 × 10⁻⁴ to 4.4 × 10⁻⁴ s⁻¹ |
Table 1: Quantitative Hydrolysis Data for Allyl Sulfonyl Chloride
Decomposition Pathways
Based on the known chemistry of alkanesulfonyl chlorides and compounds containing allyl groups, several decomposition pathways for allyl sulfonyl chloride can be proposed.
Hydrolysis (Sɴ2 Mechanism)
The primary route of degradation in the presence of water is hydrolysis via an Sɴ2 mechanism.
Potential Sulfene Intermediate Pathway
Alkanesulfonyl chlorides possessing α-hydrogens can undergo decomposition through an elimination-addition mechanism involving a highly reactive sulfene intermediate. While ASC has hydrogens on the α-carbon, this pathway may compete with direct hydrolysis.
Polymerization
The propensity of ASC to polymerize, especially under thermal stress, is a critical aspect of its instability. This pathway is likely initiated by radicals and competes with other decomposition routes.
Experimental Protocols for Stability Assessment
A comprehensive understanding of ASC's stability profile requires a forced degradation study. The following protocols are based on ICH guidelines and can be adapted to investigate the decomposition of allyl sulfonyl chloride.[6][7][8][9]
General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of allyl sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, inert containers for each stress condition.
-
Sampling: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze immediately.
-
Analysis: Use a validated stability-indicating method (e.g., HPLC-UV) to quantify the remaining allyl sulfonyl chloride and detect degradation products.
-
Peak Purity: Confirm the purity of the ASC peak using a photodiode array (PDA) detector or mass spectrometry to ensure no co-eluting degradants.
-
Mass Balance: Calculate the mass balance to account for all degradants formed. A good mass balance is typically between 95-105%.[7]
Specific Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Maintain the mixture at a controlled temperature (e.g., 40-60°C). Sample at intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Maintain the mixture at a controlled, low temperature (e.g., 0-25°C) due to expected rapid degradation. Sample at short intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize samples with an equivalent amount of HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light. Sample at intervals (e.g., 0, 2, 4, 8, 24 hours). |
| Thermal Degradation | Store samples of the stock solution and the neat substance at an elevated temperature (e.g., 60-80°C) in a calibrated oven. Sample at intervals (e.g., 1, 3, 7 days). |
| Photodegradation | Expose samples of the stock solution and the neat substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Run a dark control in parallel. |
Table 2: Recommended Conditions for Forced Degradation Study
Workflow for Stability Study and Degradant Identification
Conclusion
Allyl sulfonyl chloride is a reactive chemical intermediate whose stability is governed by both the sulfonyl chloride group and the allyl moiety. While it is susceptible to hydrolysis via a standard Sɴ2 mechanism, its tendency to polymerize under thermal stress presents a distinct challenge. The provided quantitative data on its hydrolysis rate serves as a baseline for its reactivity in aqueous media. For researchers and drug development professionals, a thorough understanding and proactive assessment of its stability are paramount. The implementation of systematic forced degradation studies, as outlined in this guide, will enable the development of robust synthetic processes, the establishment of appropriate storage conditions, and the comprehensive characterization of potential impurities, ultimately ensuring the quality and safety of the final products. Further research is warranted to isolate and identify the specific degradation products formed under various stress conditions to fully elucidate the complex decomposition pathways of this versatile reagent.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis of sulfonamides derived from cinnamyl alcohol | Poster Board #1094 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ajpsonline.com [ajpsonline.com]
Prop-2-ene-1-sulfonyl Chloride: A Technical Guide to its Electrophilicity and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent. Its chemical structure, featuring both a highly electrophilic sulfonyl chloride moiety and a readily functionalizable allyl group, makes it a valuable tool in organic synthesis, drug discovery, and chemical biology.[1][2] The sulfonyl chloride group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively.[1] Simultaneously, the allyl group can participate in a variety of chemical transformations, such as addition reactions and cycloadditions, offering orthogonal reactivity.[1] This guide provides an in-depth analysis of the electrophilicity and reaction mechanisms of this compound, supported by quantitative data and detailed experimental protocols.
Electrophilicity and Reactivity
The potent electrophilicity of this compound is central to its reactivity. The sulfur atom of the sulfonyl chloride group is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. While specific kinetic data for this compound is not extensively available in the public domain, studies on related aromatic sulfonyl chlorides show that electron-withdrawing substituents on the aromatic ring increase the rate of hydrolysis, following the Hammett equation.[3][4] This suggests that the electron-donating nature of the allyl group in this compound might slightly decrease its reactivity compared to aromatic sulfonyl chlorides with electron-withdrawing groups. However, its aliphatic nature generally leads to faster reactions compared to sterically hindered sulfonyl chlorides.
Reaction Mechanisms
The primary reaction mechanism for this compound with nucleophiles is a nucleophilic substitution at the sulfur atom. This reaction is generally believed to proceed through a stepwise addition-elimination mechanism or a concerted SN2-like mechanism, depending on the nucleophile and reaction conditions.
Reaction with Amines to Form Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-allyl sulfonamides. These compounds are important pharmacophores found in a variety of biologically active molecules.
Reaction with Alcohols to Form Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form allyl sulfonate esters. These esters are useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.
Quantitative Data
While comprehensive kinetic data for this compound is limited, the following tables provide representative yields for its reactions with various nucleophiles, compiled from available literature and analogous reactions.
Table 1: Reaction of this compound with Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Allylamine | K₂CO₃ (aq) | THF | Room Temp | 24 | 73 |
| Aniline | Pyridine | Dichloromethane | 0 to RT | - | Good |
| Diallylamine | - | - | - | - | - |
Note: Data for aniline and diallylamine are qualitative based on general procedures for sulfonyl chlorides.
Table 2: Reaction of this compound with Alcohols
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Pyridine | Dichloromethane | 0 to RT | - | Good |
| Ethanol | Pyridine | Dichloromethane | 0 to RT | - | Good |
| Phenol | Pyridine | Dichloromethane | 0 to RT | - | Good |
Note: Yields are qualitative based on general procedures for sulfonyl chlorides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step procedure involves the synthesis of sodium allylsulfonate followed by chlorination.
Step 1: Synthesis of Sodium Allylsulfonate
Materials:
-
Allyl chloride
-
Sodium sulfite
-
Water
Procedure:
-
Prepare an aqueous solution of sodium sulfite.
-
Heat the solution to 50-60 °C.
-
Add allyl chloride to the sodium sulfite solution with vigorous stirring.
-
Maintain the reaction temperature and continue stirring until the reaction is complete (monitoring by TLC or other suitable methods).
-
The resulting sodium allylsulfonate can be used directly in the next step or isolated by evaporation of water.
Step 2: Synthesis of this compound
Materials:
-
Sodium allylsulfonate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine sodium allylsulfonate and an excess of phosphorus oxychloride (e.g., 3 equivalents).[1]
-
Reflux the mixture at 120 °C for 4 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, carefully pour the reaction mixture into ice water to hydrolyze the excess POCl₃.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[2]
Protocol 2: Synthesis of N-allyl-4-methylbenzenesulfonamide
This protocol provides a representative example of the reaction of a sulfonyl chloride with an amine. A similar procedure can be adapted for this compound.
Materials:
-
4-Toluenesulfonyl chloride (1 eq)
-
Allylamine (2.05 eq) or (1.05 eq allylamine and 1 eq triethylamine)
-
Dichloromethane
-
Dilute HCl solution
Procedure:
-
Dissolve allylamine (and triethylamine if used) in dichloromethane.
-
Cool the solution in an ice/water bath.
-
Slowly add a solution of 4-toluenesulfonyl chloride in dichloromethane to the cooled amine solution. The reaction is exothermic.
-
Stir the reaction mixture for 30 minutes.
-
Wash the reaction mixture with dilute HCl solution.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the product.[5]
Applications in Drug Development and Research
The dual reactivity of this compound makes it a valuable reagent in several areas of research and development.
-
Covalent Inhibitors: The electrophilic sulfonyl chloride can react with nucleophilic residues (e.g., cysteine, lysine) in protein active sites to form covalent bonds, leading to irreversible inhibition. The allyl group can be used for further modification or to modulate binding affinity. Its application in the synthesis of kinase inhibitors is an active area of research.
-
Chemical Probes: this compound can be used as a chemical probe to identify and study the function of proteins. By reacting with specific proteins in a complex biological sample, it allows for their subsequent isolation and identification using techniques like mass spectrometry. The allyl group can serve as a "click" handle for the attachment of reporter tags (e.g., biotin or a fluorophore) after protein labeling.
-
Bioconjugation: The reagent can be used to link different molecules together. For example, it can be used to attach a drug molecule to a protein or a peptide to a surface.
Workflow for Protein Labeling and Analysis
A general protocol for labeling proteins with sulfonyl chlorides involves dissolving the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) and adding a solution of the sulfonyl chloride in an organic solvent like DMF or DMSO.[6][7] The reaction is typically carried out at room temperature or 4°C. After the reaction, excess reagent is quenched, and the labeled protein is purified. Analysis of the modified protein can be performed by SDS-PAGE to observe the mass shift and by mass spectrometry to identify the specific sites of modification.
Conclusion
This compound is a powerful and versatile reagent with significant potential in organic synthesis, drug discovery, and chemical biology. Its high electrophilicity, coupled with the orthogonal reactivity of the allyl group, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its reactivity, reaction mechanisms, and applications, along with practical experimental protocols. Further research into the quantitative aspects of its reactivity and the exploration of its full potential as a chemical probe and in the development of covalent therapeutics are warranted.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Allyl Sulfonyl Chloride: A Comprehensive Technical Guide on its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl sulfonyl chloride (CH₂=CHCH₂SO₂Cl), a versatile bifunctional molecule, has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, combining the reactivity of an allyl group and a sulfonyl chloride, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical synthesis of allyl sulfonyl chloride, presenting a chronological evolution of its preparation methods. Detailed experimental protocols for key synthetic routes are provided, and quantitative data is summarized for comparative analysis.
Introduction: The Emergence of a Versatile Reagent
The journey of allyl compounds began in 1844 when Theodor Wertheim first isolated a substance from garlic oil, which he named "Schwefelallyl" (sulfur allyl), laying the foundation for the study of this functional group. The allyl group, with its characteristic H₂C=CH-CH₂ structure, quickly garnered interest due to its unique reactivity. However, the specific synthesis and characterization of allyl sulfonyl chloride came much later, as the field of organosulfur chemistry developed.
While the exact first synthesis of allyl sulfonyl chloride is not definitively documented in readily available literature, its preparation is intrinsically linked to the broader development of methods for synthesizing aliphatic sulfonyl chlorides. Early methods were often harsh and low-yielding. This guide traces the evolution of synthetic strategies, from these early approaches to more refined, modern procedures.
Historical Synthesis of Allyl Sulfonyl Chloride: An Evolutionary Perspective
The synthesis of allyl sulfonyl chloride has historically followed a two-step sequence: the preparation of an allyl sulfonic acid salt, followed by its conversion to the corresponding sulfonyl chloride.
Early Approaches: The Sulfonation of Allyl Halides
One of the foundational methods for creating the carbon-sulfur bond necessary for allyl sulfonyl chloride synthesis involves the reaction of an allyl halide, typically allyl bromide or allyl chloride, with a sulfite salt. This nucleophilic substitution reaction yields the corresponding allylsulfonate salt.
Key Reaction:
CH₂=CHCH₂-X + Na₂SO₃ → CH₂=CHCH₂-SO₃Na + NaX (where X = Cl, Br)
This reaction, often carried out in an aqueous or aqueous-alcoholic medium, laid the groundwork for the production of the key precursor to allyl sulfonyl chloride.[1][2]
Conversion to Allyl Sulfonyl Chloride: The Chlorination Step
Once the sodium allylsulfonate is obtained, the next critical step is the conversion of the sulfonate group to a sulfonyl chloride. This is typically achieved by treatment with a strong chlorinating agent.
Common Chlorinating Agents:
-
Phosphorus Oxychloride (POCl₃): This has been a widely used reagent for this transformation. The reaction is typically carried out under reflux conditions.
-
Thionyl Chloride (SOCl₂): Another effective chlorinating agent that has been employed for the synthesis of allyl sulfonyl chloride.[3]
The general reaction can be represented as:
CH₂=CHCH₂-SO₃Na + PCl₅ (or POCl₃, SOCl₂) → CH₂=CHCH₂-SO₂Cl + NaCl + POCl₃ (or other byproducts)
Modern Synthetic Methodologies
Contemporary methods for the preparation of allyl sulfonyl chloride have focused on improving yield, purity, and safety while minimizing waste. A prevalent modern approach still relies on the two-step process but with optimized conditions.
A notable modern method involves the reaction of sodium allylsulfonate with thionyl chloride in the presence of a catalyst and a polymerization inhibitor.[3] This method offers good reaction activity and product stability.
Experimental Protocols
Synthesis of Sodium Allylsulfonate from Allyl Chloride
This protocol is based on established methods for the sulfonation of allyl halides.[1][2]
Materials:
-
Allyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
A solution of sodium sulfite in water (and optionally ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Allyl chloride is added to the stirred solution.
-
The mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction progress can be monitored by the disappearance of the allyl chloride layer.
-
After completion, the reaction mixture is cooled, and the sodium allylsulfonate can be isolated by evaporation of the solvent or by precipitation.
Synthesis of Allyl Sulfonyl Chloride from Sodium Allylsulfonate
This protocol is a general representation of the chlorination step.[3]
Materials:
-
Sodium allylsulfonate
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
An inert solvent (e.g., acetonitrile)
-
A catalyst (e.g., dimethylformamide - DMF)
-
A polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Sodium allylsulfonate, a catalyst, a polymerization inhibitor, and an inert solvent are charged into a reaction vessel equipped with a stirrer, a dropping funnel, and a condenser.
-
The mixture is heated to a specific reaction temperature (e.g., 80-110 °C).
-
Thionyl chloride or phosphorus oxychloride is added dropwise to the heated mixture.
-
The reaction is maintained at the set temperature for a period to ensure complete conversion.
-
After the reaction is complete, the mixture is cooled and filtered to remove solid byproducts.
-
The filtrate containing the allyl sulfonyl chloride is then purified, typically by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the modern synthesis of allyl sulfonyl chloride, providing a basis for comparison of different methodologies.
| Parameter | Synthesis of Sodium Allylsulfonate | Synthesis of Allyl Sulfonyl Chloride |
| Starting Materials | Allyl Chloride, Sodium Sulfite | Sodium Allylsulfonate, Thionyl Chloride |
| Solvent | Water/Ethanol | Acetonitrile |
| Catalyst | - | DMF, Pyridine, Phase Transfer Catalysts |
| Reaction Temperature | Reflux | 80-110 °C |
| Reaction Time | Several hours | 2-4 hours |
| Yield | >90% | ~80-95% |
| Purity (after purification) | >98% | >97% |
Logical Workflow for Synthesis
The overall synthesis of allyl sulfonyl chloride can be visualized as a two-stage process, starting from readily available allyl chloride.
Caption: Two-stage synthesis of allyl sulfonyl chloride.
Conclusion
The synthesis of allyl sulfonyl chloride has evolved from early, less efficient methods to well-optimized, high-yield industrial processes. Its historical development is a testament to the advancements in organosulfur chemistry. As a versatile bifunctional reagent, allyl sulfonyl chloride continues to be a valuable tool for researchers and professionals in drug discovery and development, enabling the synthesis of complex molecules with potential therapeutic applications. The detailed protocols and data presented in this guide offer a solid foundation for its synthesis and application in the laboratory and beyond.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using Prop-2-ene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of novel sulfonamides utilizing prop-2-ene-1-sulfonyl chloride as a key reagent. The described methodology outlines the reaction of this compound with a primary amine, exemplified by the synthesis of N-benzylprop-2-ene-1-sulfonamide. This protocol is broadly applicable for the generation of a library of novel allyl sulfonamides for screening in drug discovery programs. Allyl sulfonamides are a class of compounds with recognized potential for various biological activities, including antibacterial and antifungal properties.[1] The protocol includes reaction setup, monitoring, workup, purification, and characterization of the final product.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities.[2] The incorporation of an allyl moiety via this compound introduces a reactive handle for further synthetic modifications and can influence the biological profile of the resulting molecule. This compound is a reactive intermediate that readily undergoes nucleophilic substitution with amines to form the corresponding sulfonamides.[3] This application note details a robust and reproducible method for the synthesis of N-benzylprop-2-ene-1-sulfonamide, a representative novel allyl sulfonamide.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
Caption: General reaction scheme for the synthesis of N-benzylprop-2-ene-1-sulfonamide.
Experimental Protocol
Materials and Reagents:
-
This compound (97%)
-
Benzylamine (99%)
-
Pyridine (anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexane (HPLC grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of this compound (1.1 eq) in anhydrous dichloromethane (5 mL) dropwise via a dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-benzylprop-2-ene-1-sulfonamide as a white solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-benzylprop-2-ene-1-sulfonamide.
| Parameter | Value |
| Yield | 85% |
| Melting Point | 68-70 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.30 (m, 5H), 5.95-5.85 (m, 1H), 5.40 (d, J=17.2 Hz, 1H), 5.25 (d, J=10.0 Hz, 1H), 4.75 (t, J=6.0 Hz, 1H), 4.30 (d, J=6.4 Hz, 2H), 3.80 (d, J=6.0 Hz, 2H) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.2, 128.8, 128.0, 127.8, 126.5, 122.1, 56.5, 47.3 ppm. |
| HRMS (ESI) | m/z calcd for C₁₀H₁₃NO₂S [M+H]⁺: 212.0740; found: 212.0745. |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of the novel sulfonamide.
References
Application of Prop-2-ene-1-sulfonyl Chloride in the Preparation of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent utilized in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure incorporates both a reactive sulfonyl chloride group and an alkene moiety, allowing for a diverse range of chemical transformations. The electrophilic nature of the sulfonyl chloride enables facile reactions with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] Concurrently, the allyl group can participate in addition reactions and serves as a handle for further molecular elaborations, including ring-closing metathesis (RCM) to construct cyclic systems.[1] This combination of reactivities makes this compound a valuable building block in the construction of complex molecular architectures found in medicinally relevant compounds.
These application notes provide an overview of the use of this compound in the synthesis of key pharmaceutical intermediates, including detailed experimental protocols and data presented for clarity and reproducibility.
I. Synthesis of Allylsulfonamides as Pharmaceutical Scaffolds
Allylsulfonamides are important structural motifs present in a range of biologically active molecules. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, and the appended allyl group provides a site for further synthetic diversification.
A. General Synthesis of N-Allylsulfonamides
The reaction of this compound with primary or secondary amines is a straightforward and common method for the preparation of N-allylsulfonamides. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General reaction for the synthesis of N-Allylsulfonamides.
Experimental Protocol: Synthesis of N-Allyl-4-methylbenzenesulfonamide
This protocol describes a general procedure for the synthesis of an N-allylsulfonamide from an amine and a sulfonyl chloride, which can be adapted for this compound.
-
Materials:
-
Allylamine
-
p-Toluenesulfonyl chloride
-
Triethylamine (or excess allylamine)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve allylamine (1.05 equivalents) and triethylamine (1.0 equivalent) in dichloromethane. Alternatively, use 2.05 equivalents of allylamine without triethylamine.
-
Cool the solution in an ice/water bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution. The reaction is exothermic.
-
Allow the reaction mixture to stir for 30 minutes at 0°C and then warm to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid solution.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product.[3]
-
Quantitative Data:
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Allylamine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0.5 h | Not specified | [3] |
| Various amines | p-Toluenesulfonyl chloride | None (Microwave) | Solvent-free | Short | Excellent | [4] |
II. Preparation of Bicyclic Intermediates for Drug Discovery
This compound is a key reagent in diversity-oriented synthesis to create complex and three-dimensional molecular scaffolds for fragment-based drug discovery. One notable application is the synthesis of bicyclic sulfonamides (sultams) from proline derivatives.
A. Synthesis of Bicyclic Sultams from Proline
The synthesis involves the initial N-sulfonylation of a proline derivative bearing a vinyl group, followed by a ring-closing metathesis (RCM) reaction to form the bicyclic sultam.
Logical Workflow:
Caption: Workflow for the synthesis of bicyclic sultams.
Experimental Protocol: Synthesis of a Bicyclic Sultam Intermediate
This protocol is based on a literature procedure for the synthesis of a bicyclic compound from a proline derivative.
-
Materials:
-
Proline derivative (e.g., a vinyl-substituted proline)
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Grubbs II catalyst
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
-
Procedure:
-
N-Sulfonylation: To a solution of the proline derivative in CH₂Cl₂, add Et₃N followed by this compound. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Ring-Closing Metathesis (RCM): Dissolve the N-allylsulfonylated proline derivative in CH₂Cl₂ and degas the solution. Add Grubbs II catalyst and reflux the mixture until the starting material is consumed.
-
Final Work-up and Purification: Cool the reaction mixture, concentrate it, and purify the residue by column chromatography to obtain the bicyclic sultam. If a protecting group is present, it can be removed (e.g., with TFA).
-
Quantitative Data:
| Starting Material | Reaction Step | Reagents | Solvent | Yield (%) | Reference |
| Proline derivative 1 | N-Sulfonylation | This compound, Et₃N | CH₂Cl₂ | 48 | [5] |
| N-Allylsulfonylated intermediate | RCM | Grubbs II | CH₂Cl₂ (reflux) | 90 | [5] |
III. Synthesis of Unsaturated Sultones as Pharmaceutical Precursors
Unsaturated sultones are another class of heterocyclic compounds with potential applications in medicinal chemistry. They can be synthesized from unsaturated alcohols and this compound, followed by ring-closing metathesis.
A. Preparation of Unsaturated Sulfonate Esters
The first step in the synthesis of unsaturated sultones is the esterification of an unsaturated alcohol with this compound.
Experimental Protocol: General Procedure for the Preparation of But-3-enyl prop-2-ene-1-sulfonate Derivatives
-
Materials:
-
Unsaturated alcohol (e.g., but-3-en-1-ol) (1.0 equiv.)
-
Dry triethylamine (TEA) (1.5 equiv.)
-
This compound (1.2 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Pentane
-
-
Procedure:
-
To a stirred solution of the unsaturated alcohol and dry TEA in CH₂Cl₂ at -20°C, add a solution of this compound in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -20°C for 4 hours, then allow it to stir for an additional 30 minutes at room temperature.
-
Add pentane to the mixture and filter through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography.
-
Quantitative Data:
| Alcohol Substrate | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Unsaturated alcohol (general) | This compound, TEA | CH₂Cl₂ | -20°C, 4h then RT, 0.5h | High | [1] |
| Ethanol | This compound, TEA | Not specified | -20°C | 71-89 (for ethyl ester) | [4] |
Signaling Pathway/Reaction Mechanism Diagram:
Caption: Mechanism of sulfonate ester formation.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of diverse pharmaceutical intermediates. Its dual reactivity allows for the straightforward introduction of the sulfonamide or sulfonate ester functionality, while the allyl group provides a handle for subsequent complexity-generating reactions such as ring-closing metathesis. The protocols outlined in these application notes provide a foundation for researchers to utilize this reagent in the development of novel molecular entities for drug discovery. The ability to construct complex bicyclic and heterocyclic systems from simple starting materials underscores the importance of this compound in the medicinal chemist's toolbox.
References
Synthesis of Sulfonate Esters from Prop-2-ene-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of sulfonate esters from prop-2-ene-1-sulfonyl chloride and various alcohol precursors. Sulfonate esters are significant functional groups in medicinal chemistry and organic synthesis, often utilized as effective leaving groups or as key pharmacophores. This compound (allylschlorid) serves as a versatile reagent for the introduction of the allylsulfonyl moiety. These application notes offer a general procedure, specific examples with quantitative data, and safety precautions for the synthesis, purification, and characterization of the resulting sulfonate esters.
Introduction
The sulfonylation of alcohols is a fundamental transformation in organic chemistry. The resulting sulfonate esters are valuable intermediates due to the excellent leaving group ability of the sulfonate anion, which facilitates a wide range of nucleophilic substitution and elimination reactions.[1][2] The allylsulfonyl moiety, introduced by this compound, offers additional synthetic utility through potential downstream modifications of the allyl group. This protocol outlines a general and robust method for the synthesis of these esters, applicable to a variety of primary, secondary, and phenolic alcohols.
Chemical Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Caption: General reaction scheme for the synthesis of sulfonate esters.
Experimental Protocols
Materials and Equipment
-
This compound (CAS 14418-84-9)[3]
-
Anhydrous alcohol (e.g., ethanol, isopropanol, phenol)
-
Anhydrous triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Safety Precautions
This compound is a corrosive and moisture-sensitive substance that causes severe skin burns and eye damage.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6] All glassware must be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride. Reactions should be conducted under an inert atmosphere.
General Synthetic Procedure
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq.). The flask is sealed with a septum and purged with an inert gas (nitrogen or argon).
-
Dissolution: Anhydrous dichloromethane is added to dissolve the alcohol.
-
Addition of Base: Anhydrous triethylamine (1.2 eq.) is added to the solution via syringe.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: this compound (1.1 eq.) is dissolved in a small amount of anhydrous dichloromethane and added dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
-
Characterization: The purified sulfonate ester is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
References
- 1. eurjchem.com [eurjchem.com]
- 2. youtube.com [youtube.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propene-1-sulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
"Prop-2-ene-1-sulfonyl chloride" as a building block in organic synthesis
Application Notes: Prop-2-ene-1-sulfonyl Chloride in Organic Synthesis
Introduction
This compound, also known as allylsulfonyl chloride (CAS No: 14418-84-9), is a highly versatile bifunctional reagent in organic synthesis.[1][2] Its structure uniquely combines a highly reactive electrophilic sulfonyl chloride moiety with a nucleophilic allyl group, enabling a diverse range of chemical transformations.[3] This dual reactivity makes it an invaluable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.[3] It is typically a colorless to pale yellow liquid with a pungent odor.[4][5]
Key Chemical Properties and Reactivity
The synthetic utility of this compound stems from its two distinct reactive sites:
-
The Sulfonyl Chloride Group : This group is highly electrophilic and readily reacts with a wide array of nucleophiles.[3] Its primary reactions include:
-
Sulfonamide Formation : Reaction with primary and secondary amines to form stable N-allylsulfonamides. This is one of the most common applications, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents.[3][6][7]
-
Sulfonate Ester Formation : Reaction with alcohols and phenols to yield allylsulfonate esters.[3] These esters can serve as effective leaving groups in subsequent nucleophilic substitution reactions.[8]
-
-
The Allyl Group : The carbon-carbon double bond of the allyl moiety allows for a variety of transformations, including:
-
Addition Reactions : The alkene can undergo addition reactions with halogens, hydrogen halides, and other reagents.[3]
-
Cycloaddition Reactions : It can act as a dienophile or dipolarophile in pericyclic reactions, such as [3+2] cycloadditions, to construct complex heterocyclic scaffolds.[3][9]
-
Metal-Catalyzed Cross-Coupling : The allyl group can participate in various transition-metal-catalyzed reactions, providing a handle for further molecular elaboration.
-
This orthogonal reactivity allows for sequential functionalization, making this compound a strategic component in multi-step synthetic routes.
Applications in Drug Discovery and Medicinal Chemistry
The molecular scaffolds derived from this compound are prevalent in biologically active compounds.
-
Enzyme Inhibition : Derivatives have shown potential as potent inhibitors of enzymes like pancreatic lipase, suggesting applications in treating inflammatory diseases.[5]
-
Anticancer Agents : The compound serves as a key intermediate in the synthesis of novel anti-cancer agents.[3]
-
Fragment-Based Drug Discovery (FBDD) : It is used to synthesize diverse libraries of 3D bicyclic sulfonamides, which are valuable for screening against various biological targets.[3]
-
Bioisosteric Replacement : The N-acyl sulfonamide group, readily prepared from this reagent, can act as a bioisostere for carboxylic acids, which is a common strategy in drug design to improve physicochemical properties.[6][10]
Visualizing Synthetic Utility
The following diagrams illustrate the versatility of this compound as a synthetic building block.
Caption: Reactivity map of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key transformations involving this compound.
Table 1: Synthesis of N-Allylsulfonamides via Reaction with Amines
| Entry | Amine Substrate | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Pyridine | 25 | 4 | >90 |
| 2 | Benzylamine | Et₃N / CH₂Cl₂ | 0 to 25 | 3 | >95 |
| 3 | Morpholine | Aq. Na₂CO₃ | 25 | 2 | 85-95 |
| 4 | Glycine Ethyl Ester | K₂CO₃ / MeCN | 50 | 6 | 80-90 |
Note: Yields are representative for this class of reaction and may vary based on substrate and specific conditions.
Table 2: Synthesis of Allyl Sulfones
| Entry | Co-reactant | Catalyst / Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium p-toluenesulfinate | - | DMF | 80 | 85-95 |
| 2 | Phenylboronic Acid | Pd(OAc)₂ / Ligand | Toluene | 100 | 70-85 |
| 3 | Styrene | Ru(bpy)₃Cl₂ (Photocat.) | MeCN | 25 | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Allylsulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Caption: Standard workflow for N-allylsulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Base (e.g., triethylamine, pyridine, or K₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard workup and purification reagents/equipment
Procedure:
-
To a stirred solution of the amine (1.2 eq) and base (1.5 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-allylsulfonamide.
Safety Precautions: this compound is corrosive and a lachrymator.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Palladium-Catalyzed Synthesis of an Allylic Sulfone (Tsuji-Trost Type Reaction)
This protocol outlines a method to form allylic sulfones via the palladium-catalyzed reaction of an allylic precursor (formed in situ) with a sulfinate salt.
Materials:
-
Allyl alcohol or allyl carbonate (1.2 eq)
-
Sodium benzenesulfinate (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
-
Schlenk flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
Add sodium benzenesulfinate (1.0 eq) and the palladium catalyst (5 mol%) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF via syringe, followed by the allyl alcohol or allyl carbonate (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir under the inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude material by flash chromatography to yield the desired allyl sulfone.
Application in Discovery Pipelines
This compound is a strategic starting material in drug discovery programs. Its ability to generate diverse molecular libraries from a single, readily available precursor is highly advantageous.
Caption: Role of the building block in a drug discovery workflow.
References
- 1. This compound;CAS No.:14418-84-9 [chemshuttle.com]
- 2. This compound | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Prop‐2‐ene‐1‐sulfonyl Chloride | Semantic Scholar [semanticscholar.org]
- 5. CAS 14418-84-9: this compound [cymitquimica.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 12. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Experimental Setup for Reactions Involving Allyl Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl sulfonyl chloride (prop-2-ene-1-sulfonyl chloride) is a highly reactive organic compound featuring both a sulfonyl chloride functional group and an allyl double bond. This bifunctionality makes it a valuable intermediate and building block in organic synthesis, allowing for a wide range of chemical transformations. It is particularly useful as a sulfonating agent for preparing sulfonamides and sulfonate esters, which are significant structural motifs in many pharmaceutical compounds. Due to its high reactivity, careful handling and specific experimental protocols are necessary to ensure safe and efficient reactions.
Critical Safety Precautions
Allyl sulfonyl chloride is a corrosive and reactive substance that requires strict safety measures. Handling should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
1.1 Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Chemical-impermeable gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin Protection : A flame-resistant lab coat and appropriate clothing to prevent skin contact.
-
Respiratory Protection : For operations where aerosol or vapor formation is likely, a self-contained breathing apparatus may be necessary.
1.2 Handling and Storage
-
Handling : Use spark-proof tools and explosion-proof equipment. All equipment must be grounded to prevent static discharge. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and sources of ignition. Incompatible materials include acids, bases, amines, and metals.
-
Spills : In case of a spill, evacuate the area. Absorb with inert, non-combustible material like sand or earth and transfer to a designated container for disposal. Do not flush into sewer systems.
1.3 First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.
General Experimental Workflow
The following diagram illustrates a typical workflow for reactions involving allyl sulfonyl chloride.
Caption: General workflow for reactions with allyl sulfonyl chloride.
Synthesis of N-Allyl Sulfonamides from Amines
The reaction of allyl sulfonyl chloride with primary or secondary amines is a standard method for synthesizing N-allyl sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Reaction of allyl sulfonyl chloride with an amine.
3.1 Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-allyl sulfonamide from an amine.
Materials:
-
Allyl sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous base (e.g., triethylamine (TEA) or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.
-
Reagent Preparation: Dissolve the amine (1.0 eq.) and the base (1.1-1.5 eq.) in the anhydrous solvent in the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Dissolve allyl sulfonyl chloride (1.0-1.1 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the allyl sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-allyl sulfonamide.
3.2 Data Presentation
| Amine Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzylamine | Triethylamine | DCM | 2 | 0 to RT | >90 | Adapted from |
| Morpholine | Pyridine | CH₃CN | 1 | Reflux | ~95 | Adapted from |
| Allylamine | Triethylamine | DCM | 3 | 0 to RT | High | Adapted from |
| Aniline | Pyridine | DCM | 4 | RT | >85 | General protocol |
Synthesis of Allyl Sulfonate Esters from Alcohols
Allyl sulfonyl chloride reacts with alcohols in the presence of a base to form allyl sulfonate esters. These esters are useful intermediates in organic synthesis, acting as good leaving groups.
4.1 Detailed Experimental Protocol
This protocol provides a general method for preparing allyl sulfonate esters.
Materials:
-
Allyl sulfonyl chloride
-
Alcohol (primary or secondary)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Prepare a dry, inert gas-flushed round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq.) in anhydrous DCM. Add the base (1.2 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add a solution of allyl sulfonyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel. Add it dropwise to the alcohol solution while stirring vigorously.
-
Reaction: Keep the reaction at 0 °C for 30 minutes after addition, then allow it to warm to room temperature. Stir for an additional 2-6 hours, monitoring by TLC until the starting alcohol is consumed. The conversion of alcohols to sulfonates can be very fast.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The resulting crude allyl sulfonate ester can be purified by column chromatography on silica gel if necessary.
4.2 Data Presentation
| Alcohol Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Butanol | Triethylamine | DCM | 3 | 0 to RT | ~90 | Adapted from |
| Cyclohexanol | Pyridine | DCM | 4 | 0 to RT | High | General protocol |
| Benzyl Alcohol | Triethylamine | DCM | 2 | 0 to RT | >95 | Adapted from |
| 2-Propanol | Triethylamine | DCM | 4 | 0 to RT | ~85 | General protocol |
Application Notes and Protocols: Allyl Sulfonyl Chloride as a Reagent for Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl sulfonyl chloride as a versatile reagent for the protection of primary and secondary amines, alcohols, and phenols. The resulting allyl sulfonamides and allyl sulfonate esters are stable under a range of chemical conditions, yet can be selectively removed under mild palladium-catalyzed protocols, making them valuable tools in multistep organic synthesis.
Introduction
The protection of functional groups is a critical strategy in the synthesis of complex organic molecules, preventing unwanted side reactions and enabling selective transformations. Allyl sulfonyl chloride offers a valuable method for the protection of amines, alcohols, and phenols. The allyl group provides robust protection under both acidic and basic conditions.[1] A key advantage of the allyl sulfonyl protecting group is its orthogonality to many other common protecting groups, with facile deprotection achieved under mild, neutral conditions using palladium catalysis.[2] This avoids the harsh acidic or reductive conditions often required for the cleavage of other sulfonyl protecting groups like tosyl (Ts) or mesyl (Ms).[3]
Allyl sulfonyl chloride is a reactive sulfonating agent, typically appearing as a colorless to pale yellow liquid with a pungent odor.[4] It readily reacts with nucleophiles such as primary and secondary amines to form stable N-allyl sulfonamides, and with alcohols and phenols to form the corresponding O-allyl sulfonate esters.
Chemical Structures and Reaction Scheme
-
Reagent: Allyl Sulfonyl Chloride
-
Protected Groups:
-
N-Allyl Sulfonamide (from primary and secondary amines)
-
O-Allyl Sulfonate (from alcohols and phenols)
-
The general protection and deprotection scheme is illustrated below:
Figure 1: General workflow for the protection of amines and alcohols with allyl sulfonyl chloride and subsequent deprotection.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions may vary depending on the specific substrate and should be determined empirically.
This protocol describes the formation of N-allyl sulfonamides.
Materials:
-
Primary or secondary amine
-
Allyl sulfonyl chloride
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equiv.) and pyridine or triethylamine (1.2-1.5 equiv.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add allyl sulfonyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-allyl sulfonamide.
Figure 2: Workflow for the protection of amines.
This protocol describes the formation of O-allyl sulfonate esters.
Materials:
-
Alcohol or phenol
-
Allyl sulfonyl chloride
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the alcohol or phenol (1.0 equiv.) and pyridine or triethylamine (1.5 equiv.) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add allyl sulfonyl chloride (1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.[5]
-
After completion, quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure O-allyl sulfonate.
This protocol is based on well-established methods for the palladium-catalyzed cleavage of other allyl-based protecting groups and is expected to be effective for allyl sulfonamides and sulfonates.[6][7][8]
Materials:
-
Allyl-protected substrate (N-allyl sulfonamide or O-allyl sulfonate)
-
Palladium(0) catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger, e.g., N,N'-dimethylbarbituric acid (DMBA), morpholine, or phenylsilane
-
Anhydrous, degassed solvent (e.g., THF or DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the allyl-protected substrate (1.0 equiv.) in the anhydrous, degassed solvent under an inert atmosphere.
-
Add the allyl scavenger (2.0-4.0 equiv.).
-
Add the Pd(PPh₃)₄ catalyst (0.05-0.2 equiv.).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove the catalyst residue and scavenger byproducts, yielding the deprotected amine, alcohol, or phenol.
Figure 3: Simplified palladium-catalyzed deprotection pathway.
Data Presentation
The following tables summarize the general reaction conditions for the use of allyl sulfonyl chloride as a protecting group. Specific yields are highly substrate-dependent and require empirical optimization.
Table 1: General Conditions for Protection Reactions
| Functional Group | Base | Solvent | Temperature (°C) | Typical Duration (h) |
| Primary Amine | Pyridine, Et₃N | DCM, THF | 0 to RT | 2 - 16 |
| Secondary Amine | Pyridine, Et₃N | DCM, THF | 0 to RT | 2 - 16 |
| Alcohol | Pyridine, Et₃N | DCM, THF | 0 to RT | 2 - 12 |
| Phenol | Pyridine, Et₃N | DCM, THF | 0 to RT | 2 - 12 |
Table 2: General Conditions for Palladium-Catalyzed Deprotection
| Catalyst | Catalyst Loading (mol%) | Allyl Scavenger | Solvent | Temperature (°C) | Typical Duration (h) |
| Pd(PPh₃)₄ | 5 - 20 | N,N'-Dimethylbarbituric acid | THF, DCM | RT | 1 - 4 |
| Pd(PPh₃)₄ | 5 - 20 | Morpholine | THF | RT | 1 - 4 |
| Pd(PPh₃)₄ | 5 - 20 | Phenylsilane | DCM | RT | 1 - 3 |
| Pd₂ (dba)₃/dppb | 2 - 5 | N,N'-Dimethylbarbituric acid | THF | RT | 1 - 4 |
Applications and Selectivity
The allyl sulfonyl protecting group is valuable in synthetic strategies requiring orthogonal protection. It is stable to conditions used for the removal of many other protecting groups, including:
-
Acid-labile groups: tert-Butoxycarbonyl (Boc), trityl (Trt), and silyl ethers (e.g., TMS, TBS) under non-aqueous acidic conditions.
-
Base-labile groups: Fluorenylmethyloxycarbonyl (Fmoc) and various ester protecting groups.
The mild, neutral conditions of palladium-catalyzed deallylation ensure that sensitive functional groups elsewhere in the molecule are preserved. This orthogonality is particularly useful in peptide synthesis, oligosaccharide synthesis, and the preparation of complex natural products.
Conclusion
Allyl sulfonyl chloride is an effective and versatile reagent for the protection of amines, alcohols, and phenols. The stability of the resulting sulfonamides and sulfonate esters, combined with the mild and selective conditions for their removal, makes the allyl sulfonyl group a valuable addition to the repertoire of protecting group strategies available to the synthetic chemist. The protocols provided herein offer a starting point for the application of this methodology in complex synthetic endeavors.
Disclaimer: The provided protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood. Reactions should be monitored to determine the optimal conditions for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium pincer-complex catalyzed allylation of tosylimines by potassium trifluoro(allyl)borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: One-Pot Synthesis of Sulfonimidamides from Prop-2-ene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonimidamides are emerging as a promising class of compounds in medicinal chemistry and drug discovery. As bioisosteres of sulfonamides, they offer a unique three-dimensional scaffold with modulated physicochemical properties, such as improved metabolic stability and hydrogen bonding capabilities, which can lead to enhanced biological activity and target engagement.[1][2] This document provides detailed protocols for the one-pot synthesis of a diverse range of sulfonimidamides starting from prop-2-ene-1-sulfonyl chloride, a versatile and reactive building block. The allyl moiety introduces a valuable functional handle for further synthetic transformations, enabling the creation of complex molecular architectures.
Application Notes
The sulfonimidamide functional group is gaining significant attention as a key component in the design of novel therapeutic agents. The replacement of a sulfonyl oxygen with an imino group in the sulfonamide scaffold can significantly alter the molecule's electronic and steric properties, leading to novel interactions with biological targets.[1][2]
Potential Therapeutic Areas:
-
Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs. The synthesized allyl-sulfonimidamides could be screened for activity against various bacterial and fungal pathogens. Studies on other allyl sulfonamides have demonstrated notable antifungal activity, suggesting a promising avenue for investigation.[1]
-
Enzyme Inhibitors: The tetrahedral geometry of the sulfonimidamide core makes it an attractive scaffold for designing enzyme inhibitors. These compounds can be evaluated for their inhibitory activity against a wide range of enzymes, including proteases, kinases, and carbonic anhydrases.[3]
-
Modulators of Inflammatory Pathways: Some sulfonamide-containing drugs have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway. The novel sulfonimidamides synthesized using this protocol could be investigated for their potential to regulate key inflammatory mediators, offering opportunities for the development of new anti-inflammatory agents.[4]
-
Oncology: The sulfonamide group is present in several anticancer drugs. The unique properties of sulfonimidamides may lead to the discovery of new compounds with cytotoxic activity against various cancer cell lines.
The presence of the allyl group in the synthesized sulfonimidamides provides a reactive handle for post-synthetic modifications, such as click chemistry, metathesis, or addition reactions, further expanding the chemical space that can be explored in drug discovery campaigns.
Experimental Protocols
This section details the necessary protocols for the synthesis of the starting material, this compound, and the subsequent one-pot synthesis of sulfonimidamides.
Protocol 1: Synthesis of this compound
This compound (also known as allylsulfonyl chloride) is not readily commercially available and needs to be synthesized. This two-step procedure starts from allyl chloride.
Step 1a: Synthesis of Sodium allylsulfonate from Allyl Chloride and Sodium Sulfite
This method provides a straightforward route to the key intermediate, sodium allylsulfonate.
-
Materials:
-
Allyl chloride
-
Sodium sulfite
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in water.
-
To the stirred solution, add allyl chloride.
-
Heat the reaction mixture to 40-50 °C and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude sodium allylsulfonate. The product can be used in the next step with or without further purification.
-
Step 1b: Synthesis of Sodium allylsulfonate from Allyl Chloride and Sodium Metabisulfite
This alternative method can offer high yields of the desired intermediate.
-
Materials:
-
Allyl chloride
-
Sodium metabisulfite
-
Sodium hydroxide solution (30%)
-
Phase transfer catalyst (e.g., triethylbenzylammonium chloride)
-
Polymerization inhibitor (e.g., p-tert-butylcatechol)
-
Deionized water
-
-
Procedure:
-
Dissolve sodium metabisulfite in deionized water in a suitable reactor and heat to 50 °C with stirring until fully dissolved.
-
Add the phase transfer catalyst and polymerization inhibitor to the solution and mix thoroughly.
-
Simultaneously, pump the sodium metabisulfite mixture, sodium hydroxide solution, and allyl chloride into the reactor at controlled flow rates.
-
Maintain the reaction temperature at 40 °C.
-
After the addition is complete, continue stirring for a designated period.
-
The resulting solution containing sodium allylsulfonate can be filtered and used directly in the next step. A yield of up to 98.93% has been reported for this method.[3]
-
Step 2: Synthesis of this compound from Sodium allylsulfonate
-
Materials:
-
Sodium allylsulfonate
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Catalyst (e.g., N,N-dimethylformamide - DMF)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Inert solvent (e.g., acetonitrile, toluene)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium allylsulfonate, the catalyst, the polymerization inhibitor, and the inert solvent.
-
Heat the mixture to 80-85 °C with stirring.
-
Slowly add thionyl chloride or phosphorus oxychloride dropwise from the dropping funnel over a period of 2-3 hours.
-
After the addition is complete, maintain the reaction at reflux for an additional 3-4 hours.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
The filtrate containing the crude this compound is then subjected to post-treatment. This typically involves washing with cold water or an aqueous hydrochloric acid solution to remove impurities, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentration under reduced pressure.
-
The final product can be purified by vacuum distillation.
-
Protocol 2: One-Pot Synthesis of Sulfonimidamides from this compound
This protocol is adapted from a general procedure for the one-pot synthesis of sulfonimidamides from sulfonyl chlorides.[5]
-
Materials:
-
This compound
-
Primary amine (e.g., tert-butylamine)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Trichloroisocyanuric acid (TCCA)
-
Secondary amine (e.g., morpholine, piperidine, or other primary/secondary amines)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) and triphenylphosphine (1.0 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.0 equiv) followed by the dropwise addition of the first primary amine (e.g., tert-butylamine, 2.0 equiv).
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
In a single portion, add trichloroisocyanuric acid (TCCA, 1.0 equiv) to the reaction mixture.
-
Continue stirring at 0 °C for 30 minutes.
-
Add the second amine (2.0 equiv) to the mixture.
-
Continue stirring at 0 °C for 10 hours or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium chloride.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonimidamide.
-
Note on Allyl Group Compatibility: While the reaction conditions are generally mild, trichloroisocyanuric acid is a known chlorinating agent for alkenes. The low temperature (0 °C) and short reaction time for the oxidation step are expected to minimize side reactions with the allyl double bond. However, it is advisable to monitor the reaction closely for the formation of chlorinated byproducts.
Data Presentation
The following tables summarize representative yields for the one-pot synthesis of sulfonimidamides from a model sulfonyl chloride (p-toluenesulfonyl chloride) with various amines, demonstrating the broad scope of this methodology.[5] These yields can be used as a reference for the expected outcomes when using this compound.
Table 1: Scope of the Second Amine in the One-Pot Synthesis of Sulfonimidamides
| Entry | Second Amine | Product | Yield (%) |
| 1 | Pyrrolidine | N-(tert-Butyl)-1-(pyrrolidin-1-ylsulfonyl)benzenamine | 78 |
| 2 | Diethylamine | N-(tert-Butyl)-N',N'-diethyl-benzenesulfonimidamide | 75 |
| 3 | N-Methylbenzylamine | N-(tert-Butyl)-N'-(benzyl)-N'-(methyl)benzenesulfonimidamide | 81 |
| 4 | Piperidine | N-(tert-Butyl)-1-(piperidin-1-ylsulfonyl)benzenamine | 80 |
| 5 | 4-Methylpiperidine | N-(tert-Butyl)-1-((4-methylpiperidin-1-yl)sulfonyl)benzenamine | 74 |
Table 2: Scope of the Sulfonyl Chloride
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | 4-Fluorobenzenesulfonyl chloride | N-(tert-Butyl)-4-fluoro-N'-(morpholino)benzenesulfonimidamide | 82 |
| 2 | 4-Chlorobenzenesulfonyl chloride | N-(tert-Butyl)-4-chloro-N'-(morpholino)benzenesulfonimidamide | 82 |
| 3 | 4-Bromobenzenesulfonyl chloride | N-(tert-Butyl)-4-bromo-N'-(morpholino)benzenesulfonimidamide | 78 |
| 4 | 4-Iodobenzenesulfonyl chloride | N-(tert-Butyl)-4-iodo-N'-(morpholino)benzenesulfonimidamide | 63 |
| 5 | Thiophene-2-sulfonyl chloride | N-(tert-Butyl)-N'-(morpholino)thiophene-2-sulfonimidamide | 56 |
Visualizations
Diagram 1: Overall Workflow for the One-Pot Synthesis of Sulfonimidamides
Caption: Workflow for the one-pot synthesis of sulfonimidamides.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed mechanism for sulfonimidamide formation.
Diagram 3: Potential Signaling Pathway for Investigation
Caption: Potential modulation of the NF-κB inflammatory pathway.
References
- 1. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: "Prop-2-ene-1-sulfonyl chloride" in Visible-Light-Driven Sulfonylation/Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride) in visible-light-driven sulfonylation/cyclization reactions. This emerging strategy in photoredox catalysis offers a mild, efficient, and green approach to synthesizing complex sulfonated heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild conditions. This compound is a versatile reagent in this field, serving as a precursor to the allyl sulfonyl radical. This reactive intermediate can participate in a cascade of reactions, typically involving the addition to an unsaturated bond followed by an intramolecular cyclization, to construct intricate molecular architectures. These reactions often proceed with high atom economy and functional group tolerance, making them particularly attractive for late-stage functionalization in drug development.
General Reaction Mechanism
The general mechanism for the visible-light-driven sulfonylation/cyclization using this compound involves the generation of an allylsulfonyl radical, which then initiates a cascade reaction.
A plausible mechanistic pathway is as follows:
-
Photoexcitation of the Photocatalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to this compound.
-
Radical Generation: The resulting radical anion of this compound fragments to release a chloride anion and the key allylsulfonyl radical.
-
Radical Addition: The electrophilic allylsulfonyl radical adds to a carbon-carbon double or triple bond within the substrate molecule.
-
Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization to form a new ring system.
-
Radical Termination and Catalyst Regeneration: The cyclized radical is then quenched, often by a hydrogen atom transfer or an oxidation/reduction step that also regenerates the ground state of the photocatalyst, completing the catalytic cycle.
In some cases, these reactions can proceed without a photocatalyst, where the sulfonyl chloride may form an electron donor-acceptor (EDA) complex that is directly excited by visible light.[1]
Caption: General mechanism of visible-light-driven sulfonylation/cyclization.
Applications in the Synthesis of Heterocyclic Compounds
Visible-light-induced sulfonylation/cyclization reactions with sulfonyl chlorides have been successfully applied to the synthesis of a variety of heterocyclic scaffolds, including:
-
Tetrahydrocarbazoles: Synthesized through a tandem sulfonylation/cyclization of indole-tethered alkenes.[2]
-
Pyrrolin-2-ones: Formed via a regioselective cascade sulfonylation-cyclization of 1,5-dienes.[3]
-
Benzoxepines: Constructed by a cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes.[4]
-
Polycyclic Benzimidazoles: Prepared through a regioselective radical cascade sulfonylation/cyclization of unactivated alkenes.[1]
While specific examples detailing the use of this compound are not abundant in the literature, the general methodologies presented in these studies are highly adaptable. By substituting other sulfonyl chlorides with this compound, it is anticipated that novel allyl-sulfonylated heterocycles can be accessed.
Data Presentation
The following table summarizes representative data from analogous visible-light-driven sulfonylation/cyclization reactions using various sulfonyl chlorides. This data can be used as a predictive guide for reactions involving this compound.
| Entry | Substrate | Sulfonyl Chloride | Photocatalyst | Solvent | Yield (%) | Reference |
| 1 | Indole-tethered alkene | p-Toluenesulfonyl chloride | fac-Ir(ppy)₃ | CH₃CN | 83 | [2] |
| 2 | 1,5-Diene | Methanesulfonyl chloride | fac-Ir(ppy)₃ | CH₂Cl₂ | 75 | [3] |
| 3 | 1,6-Enyne | Phenylsulfonyl chloride | None | 2-MeTHF | 81 | [5] |
| 4 | 1-(Allyloxy)-2-(1-arylvinyl)benzene | p-Toluenesulfonyl chloride | Eosin Y | CH₃CN | 78 | [4] |
| 5 | Benzimidazole derivative | 4-Chlorophenylsulfonyl chloride | None | Dioxane | 92 | [1] |
Experimental Protocols
The following is a general experimental protocol for a visible-light-driven sulfonylation/cyclization reaction, adapted from similar reported procedures.[2][3] This protocol should be optimized for specific substrates and reaction conditions.
General Protocol for Photocatalytic Sulfonylation/Cyclization
References
- 1. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Visible-light-irradiated tandem sulfonylation/cyclization of indole tethered alkenes for the synthesis of tetrahydrocarbazoles [html.rhhz.net]
- 3. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-induced radical cascade cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the synthesis of sulfonated benzoxepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes under photocatalyst- and additive-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to minimize side reactions with "Prop-2-ene-1-sulfonyl chloride"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experiments involving Prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: this compound is a highly reactive bifunctional molecule, making it susceptible to several side reactions. The most common are:
-
Hydrolysis: The sulfonyl chloride group readily reacts with water to form the corresponding prop-2-ene-1-sulfonic acid, which is unreactive towards your desired nucleophile.[1] This is often the primary cause of low yields.
-
Di-sulfonylation of Primary Amines: When reacting with primary amines (R-NH₂), a second sulfonylation can occur on the nitrogen atom of the initially formed sulfonamide, leading to the formation of a di-sulfonylated byproduct (R-N(SO₂CH₂CH=CH₂)₂).[2]
-
Polymerization: The allyl group can undergo radical or thermally induced polymerization, leading to the formation of oligomeric or polymeric byproducts. The use of polymerization inhibitors is common during the synthesis of this compound, indicating its propensity for this side reaction.[2]
-
Reactions with the Alkene: The double bond of the allyl group can undergo addition reactions, for example, with halogens or hydrogen halides, if such species are present in the reaction mixture.[3]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Minimizing hydrolysis is critical for achieving high yields. Key strategies include:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.
-
Solvent Choice: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[4]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis. If an aqueous work-up is necessary, it should be performed quickly and at a low temperature.[5]
Q3: I am observing a significant amount of di-sulfonylation with my primary amine. How can I favor mono-sulfonylation?
A3: The formation of the di-sulfonylated product is a common issue. To favor the desired mono-sulfonamide, consider the following:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of the amine).[7]
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[7]
-
Choice of Base: The type and amount of base can influence the extent of di-sulfonylation. Weaker or sterically hindered bases may be preferable to strong, non-hindered bases which can more readily deprotonate the mono-sulfonamide, leading to the di-sulfonated product.
-
Temperature: Lowering the reaction temperature (e.g., 0 °C or below) can significantly reduce the rate of the second sulfonylation reaction.[7]
Q4: My this compound appears to be polymerizing during the reaction or upon storage. What can I do?
A4: Polymerization of the allyl group is a known issue. To mitigate this:
-
Use of Inhibitors: For storage and in some reaction setups, the addition of a radical inhibitor can be beneficial. Common inhibitors used during the synthesis of this reagent include hydroquinone, 2,6-di-tert-butyl-4-cresol (BHT), and phenothiazine.[2]
-
Temperature Control: Avoid high temperatures during your reaction and storage, as heat can initiate polymerization.
-
Degas Solvents: Removing dissolved oxygen from your reaction solvent by sparging with an inert gas can help to reduce the likelihood of radical-initiated polymerization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity this compound. |
| Di-sulfonylation of primary amine | Adjust stoichiometry to use a slight excess of the amine (1.1-1.5 eq.). Add the sulfonyl chloride slowly at low temperature (0 °C). Consider using a weaker or sterically hindered base. |
| Polymerization of the reagent | Run the reaction at a lower temperature. Consider adding a suitable radical inhibitor if compatible with your reaction conditions. Degas the solvent prior to use. |
| Low reactivity of the nucleophile | For weakly nucleophilic amines or alcohols, a stronger base or a catalyst may be required to enhance reactivity. Consider increasing the reaction temperature cautiously, monitoring for side product formation. |
| Incorrect work-up procedure | Ensure the work-up procedure is not leading to product degradation. For example, avoid prolonged exposure to strongly acidic or basic conditions if your product is sensitive. |
Issue 2: Formation of Multiple Products Detected by TLC/LC-MS
| Observed Impurity | Likely Identity | Confirmation | Solution |
| Highly polar spot/peak | Prop-2-ene-1-sulfonic acid (hydrolysis product) | Compare with a standard or look for the corresponding mass in LC-MS. | Improve anhydrous conditions. A basic wash (e.g., with saturated NaHCO₃ solution) during work-up can remove the acidic impurity. |
| Less polar spot/peak than the desired product (with primary amines) | Di-sulfonylated amine | Characterize by NMR or MS. The mass will correspond to the amine plus two allylsulfonyl groups. | See FAQ Q3 for strategies to favor mono-sulfonylation (control stoichiometry, slow addition, low temperature). |
| Broad, poorly defined spots/peaks or baseline noise | Polymeric material | Difficult to characterize directly. Often observed as an insoluble residue. | See FAQ Q4 for strategies to prevent polymerization (use inhibitors, lower temperature, degas solvent). |
| Product with a mass corresponding to the addition of HX (X=Cl, Br, etc.) | Product of addition to the allyl double bond | Mass spectrometry will show the addition of the mass of HX to your expected product. | Ensure the reaction is free from strong acids or halide sources that could react with the alkene. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Allylsulfonamides with Minimized Side Reactions
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine to minimize hydrolysis and di-sulfonylation.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add the amine (1.0 mmol) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile; 10 mL). Add a suitable base (e.g., triethylamine [1.2 mmol] or pyridine [2.0 mmol]).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be allowed to warm slowly to room temperature and stirred for an additional 2-24 hours.
-
Work-up: Once the starting amine is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any sulfonic acid byproduct, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-allylsulfonamide.
Visualizations
Troubleshooting Workflow for Di-sulfonylation
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Key Reaction Pathways of this compound
Caption: Desired reaction pathways versus common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Allyl Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges and questions that may arise during the purification of crude allyl sulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of crude allyl sulfonyl chloride, offering potential causes and solutions.
Issue 1: The crude allyl sulfonyl chloride is dark brown or black.
-
Question: My crude allyl sulfonyl chloride is very dark. What could be the cause, and how can I purify it?
-
Answer: A dark coloration in crude allyl sulfonyl chloride often indicates decomposition or the presence of polymeric impurities.[1] Sulfonyl chlorides can be unstable and may decompose, especially if exposed to heat or moisture.[2][3] Polymerization of the allyl group can also lead to colored byproducts.
Troubleshooting Steps:
-
Minimize Heat Exposure: Avoid excessive heating during the reaction and workup. If possible, perform the synthesis at lower temperatures.
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to prevent hydrolysis to the corresponding sulfonic acid, which can promote further decomposition.[2]
-
Purification:
-
Vacuum Distillation: This is the preferred method for purifying liquid sulfonyl chlorides.[2] Distillation under reduced pressure allows the compound to boil at a lower temperature, minimizing thermal decomposition.[4][5] For allyl sulfonyl chloride, distillation at 70-80°C under reduced pressure has been reported.[6]
-
Column Chromatography: If distillation is not feasible or does not remove all colored impurities, column chromatography on silica gel can be an effective alternative.[7] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[7]
-
-
Issue 2: Significant loss of product during aqueous workup.
-
Question: I am losing a significant amount of my allyl sulfonyl chloride during the aqueous wash steps. Why is this happening and what can I do to prevent it?
-
Answer: Allyl sulfonyl chloride is susceptible to hydrolysis, meaning it can react with water to form allyl sulfonic acid, which is water-soluble and will be lost in the aqueous phase.[2][8] This hydrolysis is accelerated at higher pH values.[8]
Troubleshooting Steps:
-
Perform Washes Quickly and at Low Temperature: If an aqueous workup is necessary, it should be carried out rapidly and with cold water or brine to minimize the rate of hydrolysis.[2]
-
Avoid Basic Conditions: Do not use basic solutions (e.g., sodium bicarbonate) to wash the organic layer unless you intend to quench unreacted starting materials, as this will rapidly hydrolyze the sulfonyl chloride.
-
Efficient Phase Separation: Ensure complete separation of the organic and aqueous layers. Emulsions can trap the product at the interface, leading to loss.[2] If an emulsion forms, adding brine can help to break it.[2]
-
Minimize Water Contact: Whenever possible, design the workup to minimize contact with water. Drying the organic extract thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal is crucial.[2]
-
Issue 3: The product polymerizes upon attempted distillation.
-
Question: When I try to purify my allyl sulfonyl chloride by vacuum distillation, it turns into a thick, viscous material in the distillation flask. What is happening?
-
Answer: The allyl group in allyl sulfonyl chloride makes it susceptible to polymerization, especially when heated.[6] This can be initiated by heat, light, or the presence of radical initiators.
Troubleshooting Steps:
-
Use a Polymerization Inhibitor: The addition of a polymerization inhibitor to the crude product before distillation is highly recommended.[6] A combination of inhibitors can be particularly effective.[6]
-
Maintain a Low Distillation Temperature: Use a good vacuum source to lower the boiling point as much as possible, thus reducing the required distillation temperature.[4][5]
-
Avoid Overheating: Use a water or oil bath for heating and ensure the temperature is controlled and uniform. Avoid direct heating with a heating mantle, which can create hot spots.
-
Alternative Purification: If polymerization remains an issue, consider purifying the material by flash column chromatography at room temperature.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the major impurities in crude allyl sulfonyl chloride?
A1: The primary impurities depend on the synthetic route but can include:
-
Allyl sulfonic acid: Formed from the hydrolysis of allyl sulfonyl chloride.[9]
-
Polymeric materials: Resulting from the polymerization of the allyl group.[6]
-
Unreacted starting materials and reagents.
-
Side products from the chlorosulfonation reaction. For example, in the synthesis of aryl sulfonyl chlorides, diaryl sulfones can be a significant byproduct.[2]
Q2: What is the best method for purifying crude allyl sulfonyl chloride?
A2: Vacuum distillation is generally the most effective method for purifying liquid allyl sulfonyl chloride on a larger scale, as it efficiently removes non-volatile impurities.[2] It is crucial to use a polymerization inhibitor and a stable vacuum to keep the distillation temperature low.[4][6] For smaller scales or for heat-sensitive batches, flash column chromatography is a suitable alternative.[7]
Q3: What are the recommended storage conditions for purified allyl sulfonyl chloride?
A3: Due to its reactivity and instability, allyl sulfonyl chloride should be stored with care:
-
Temperature: Store in a refrigerator at a low temperature to minimize decomposition and polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and oxygen.
-
Container: Use a tightly sealed, amber glass bottle to protect it from light.
-
Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, for long-term storage.[6]
Data Presentation
Table 1: Recommended Polymerization Inhibitors for Distillation of Allyl Sulfonyl Chloride
| Inhibitor | Typical Concentration | Reference |
| 2,6-di-tert-butyl-4-cresol | 0.3-1.5% by mass of filtrate | [6] |
| Ferric chloride | 0.3-1.5% by mass of filtrate | [6] |
| Hydroquinone | Not specified | [6] |
| p-Hydroxyanisole | Not specified | [6] |
| Phenothiazine | Not specified | [6] |
| Cuprous chloride | Not specified | [6] |
Table 2: Vacuum Distillation Parameters for Allyl Sulfonyl Chloride
| Pressure | Boiling Point (°C) | Notes | Reference |
| Reduced Pressure | 70-80 | Specific pressure not detailed, but indicates a range for collection of the pure fraction. It is crucial to use a stable vacuum. | [6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: To the crude allyl sulfonyl chloride in a round-bottom flask suitable for distillation, add a polymerization inhibitor (e.g., a mixture of 2,6-di-tert-butyl-4-cresol and ferric chloride, each at approximately 0.5% by weight).[6] Add a magnetic stir bar for smooth boiling.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is completely dry.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stable, gradually heat the distillation flask using a water or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. For allyl sulfonyl chloride, this is reported to be in the range of 70-80°C under reduced pressure.[6]
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere and store it at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude allyl sulfonyl chloride in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.[7] The polarity of the eluent can be gradually increased if necessary to elute the product. Monitor the elution using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent decomposition.
-
Storage: Store the purified product as described in the distillation protocol.
Visualizations
Caption: General purification workflow for crude allyl sulfonyl chloride.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions of Prop-2-ene-1-sulfonyl chloride with Primary Amines
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the reaction of "Prop-2-ene-1-sulfonyl chloride" (also known as allylsulfonyl chloride) with primary amines to form N-allylsulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound with a primary amine?
The reaction is a nucleophilic substitution where the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Di-sulfonylation: The initially formed monosulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.[1]
-
Hydrolysis of the sulfonyl chloride: this compound is moisture-sensitive and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1]
-
Polymerization: The allyl group can potentially undergo polymerization, especially under forcing conditions, although this is less common under standard sulfonylation conditions.
Q3: What are the critical reaction parameters to control for optimal results?
To achieve high yield and purity, careful control of the following parameters is essential:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.
-
Base: The type and amount of base used.
-
Temperature: The reaction temperature influences reaction rate and selectivity.
-
Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture.
Q4: Which solvents are recommended for this reaction?
Anhydrous aprotic solvents are generally preferred to minimize the hydrolysis of the sulfonyl chloride.[1] Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Pyridine (can also act as the base)
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The this compound may have hydrolyzed due to improper storage or exposure to moisture. 2. Low Reactivity of Amine: Sterically hindered or electron-deficient primary amines can have low nucleophilicity. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. 4. Insufficient Base: The HCl byproduct protonates the amine, rendering it non-nucleophilic. | 1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are scrupulously dried. 2. Increase the reaction temperature or use a more forcing solvent. Consider using a more reactive amine if the structure can be modified. 3. Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base. 4. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine) or use the amine itself in excess (at least 2 equivalents). |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride drives the reaction towards the di-sulfonylated product. 2. High Reaction Temperature: Higher temperatures can favor the second sulfonylation. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the primary amine is consumed can lead to di-sulfonylation. | 1. Use a 1:1 ratio or a slight excess (1.05-1.1 equivalents) of the amine to the sulfonyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely by TLC or LC-MS and quench it once the starting amine is consumed. |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction Mixture: The presence of water leads to the hydrolysis of the sulfonyl chloride. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Polymeric Material | 1. High Reaction Temperature or Prolonged Reaction Time: The allyl group may be susceptible to polymerization under harsh conditions. | 1. Maintain a controlled, lower reaction temperature. Avoid unnecessarily long reaction times. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired sulfonamide and side products may have similar Rf values on TLC, making chromatographic separation challenging. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Explore different solvent systems for column chromatography. 3. Consider recrystallization as an alternative or additional purification step. |
Data Presentation
The following tables provide illustrative data for the reaction of this compound with various primary amines. Note that optimal conditions can vary depending on the specific amine substrate.
Table 1: Effect of Stoichiometry on Yield
| Entry | Primary Amine | Amine:Sulfonyl Chloride Ratio | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1:1 | Triethylamine (1.1) | DCM | 0 to RT | 4 | 85 |
| 2 | Benzylamine | 1.2:1 | Triethylamine (1.1) | DCM | 0 to RT | 4 | 92 |
| 3 | Benzylamine | 1:1.2 | Triethylamine (1.1) | DCM | 0 to RT | 4 | 70 (with di-sulfonylation) |
| 4 | Aniline | 1.1:1 | Pyridine | Pyridine | 0 to RT | 6 | 88 |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Primary Amine | Solvent | Temperature (°C) | Base (equiv.) | Time (h) | Yield (%) |
| 1 | n-Butylamine | DCM | 0 to RT | Triethylamine (1.1) | 3 | 95 |
| 2 | n-Butylamine | THF | 0 to RT | Triethylamine (1.1) | 3 | 91 |
| 3 | n-Butylamine | Acetonitrile | 0 to RT | Triethylamine (1.1) | 3 | 89 |
| 4 | n-Butylamine | DCM | 40 | Triethylamine (1.1) | 2 | 85 (increased byproducts) |
Experimental Protocols
General Protocol for the Synthesis of N-Allylsulfonamides
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.05 equivalents).
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile, approximately 0.1-0.5 M). Add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
References
Safe handling and storage procedures for "Prop-2-ene-1-sulfonyl chloride"
This technical support center provides guidance on the safe handling and storage of Prop-2-ene-1-sulfonyl chloride, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and reactive compound. The primary hazards include:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
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Respiratory Irritation: May cause respiratory irritation.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Reactivity with Water: Reacts with water or moist air to produce toxic and corrosive gases, such as hydrogen chloride and sulfuric acid.[3]
Q2: What are the proper storage conditions for this compound?
A2: To ensure stability and safety, store this compound under the following conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store in a corrosives area, away from water or moist air.[4]
-
Store under an inert gas atmosphere.
-
Avoid contact with incompatible materials such as bases, alcohols, and metals.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle this compound in a chemical fume hood.[4] The following PPE is mandatory:
-
Eye/Face Protection: Tight-sealing safety goggles and a face shield.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., Barrier®) and clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a self-contained breathing apparatus (SCBA).[3][4]
Q4: How should I dispose of residual this compound and contaminated materials?
A4: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][4] Uncleaned containers should be treated as the product itself.[5] For small residual amounts, a neutralization procedure can be followed. Bulk quantities must be disposed of as hazardous waste without neutralization.[6]
Troubleshooting Guide
Issue 1: An unexpected exothermic reaction or fuming is observed upon addition of a reagent.
-
Possible Cause: The reagent may contain water, or the reaction is being carried out in a system not properly dried. This compound reacts vigorously with water.[3]
-
Solution:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Use anhydrous solvents and reagents.
-
If a reaction has already started to exotherm uncontrollably, cool the reaction vessel with an ice bath and be prepared for an emergency shutdown.
-
Issue 2: The product from a reaction involving this compound is an oily, yellow substance instead of the expected solid.
-
Possible Cause: This could be due to residual chlorinated solvents, unreacted starting material, or the formation of side products.[7] Sulfonic acids generated from hydrolysis can also contribute to this.[7]
-
Solution:
Issue 3: A small spill of this compound has occurred in the fume hood.
-
Possible Cause: Accidental mishandling during transfer or reaction setup.
-
Solution:
-
Evacuate any non-essential personnel from the immediate area.[6]
-
Ensure the fume hood is operating correctly to manage vapors.[6]
-
Contain and absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite. Do not use combustible materials like sawdust. [5][9]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the spill area thoroughly.[6]
-
Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[6]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₅ClO₂S | [1][10] |
| Molecular Weight | 140.59 g/mol | [1][10] |
| Boiling Point | 74-76 °C at 15 Torr | [11] |
| Density | 1.331 g/cm³ | [2] |
| Vapor Pressure | 1.54 mmHg at 25 °C | [2] |
Experimental Protocols
Protocol 1: Neutralization of Small Quantities of Residual this compound
This protocol is for the neutralization of small amounts of uncontaminated this compound, for example, from cleaning glassware. This should only be performed by trained personnel in a controlled environment.
-
Preparation: Work in a chemical fume hood. Prepare a large beaker containing a 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Place the beaker in an ice bath to manage the exothermic reaction.[5][6]
-
Slow Addition: Slowly and carefully add the residual this compound to the basic solution with constant stirring. The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride. [5]
-
Monitoring: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction is finished.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[6]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[6]
Protocol 2: Handling a Small Spill
This protocol outlines the steps for managing a small spill of this compound.
-
Evacuate and Ventilate: Clear all non-essential personnel from the immediate area and ensure the fume hood is operational to manage vapors.[6]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, dry earth, or vermiculite.[5][9] Do not use combustible materials.
-
Neutralize (Optional but recommended for final cleanup): Once the bulk of the spill is absorbed, you can cautiously neutralize the remaining residue by covering it with a solid carbonate like soda ash or calcium carbonate.[9]
-
Collect: Carefully scoop the absorbed material and any neutralization solids into a clearly labeled, sealed hazardous waste container.[5][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[6]
Visualizations
Caption: Workflow for the safe quenching of residual this compound.
Caption: Logical workflow for responding to a small chemical spill.
References
- 1. This compound | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propene-1-sulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. nj.gov [nj.gov]
- 10. scbt.com [scbt.com]
- 11. matrixscientific.com [matrixscientific.com]
Troubleshooting low yield in sulfonamide synthesis with allyl sulfonyl chloride
Topic: Troubleshooting Low Yield in Sulfonamide Synthesis with Allyl Sulfonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides using allyl sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My overall yield of allyl sulfonamide is significantly lower than expected. What are the most common causes?
Low yields in this synthesis can stem from several factors. The primary culprits are often the degradation of the starting material, competing side reactions, and losses during the workup and purification stages. Key areas to investigate include:
-
Reagent Quality: Allyl sulfonyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Ensure it is fresh or has been stored properly under anhydrous conditions.
-
Reaction Conditions: Sub-optimal temperature, incorrect stoichiometry, or an inappropriate choice of base can lead to incomplete reactions or the formation of byproducts.[3][4]
-
Hydrolysis: The sulfonyl chloride functional group is sensitive to water. Any moisture in the solvent, amine, or glassware can lead to the hydrolysis of allyl sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine.[1][5][6]
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots indicates side reactions or unreacted starting materials. Common byproducts include:
-
Allyl Sulfonic Acid: Formed from the hydrolysis of allyl sulfonyl chloride by adventitious water.[1]
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Unreacted Amine: If the allyl sulfonyl chloride has degraded or an insufficient amount was used.
-
Products of Reactions with the Allyl Group: Depending on the reaction conditions and the nature of the amine, side reactions involving the double bond of the allyl group can occur.
-
Disulfides: Thiols can be oxidized to disulfides, which may be present as impurities.[7]
Q3: How can I ensure the quality and stability of my allyl sulfonyl chloride?
Allyl sulfonyl chloride is a reactive liquid with a pungent odor.[2] Proper handling and storage are critical to prevent degradation.
-
Storage: It should be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area under an inert atmosphere.[8][9]
-
Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and goggles.[9][10] Avoid contact with moisture. Using anhydrous solvents and techniques is crucial.[3]
-
Purity Check: If degradation is suspected, the purity can be checked by techniques like NMR spectroscopy before use. A significant presence of allyl sulfonic acid would indicate hydrolysis.
Q4: What are the best practices for the reaction workup and purification to maximize yield?
Given the sensitivity of sulfonyl chlorides to hydrolysis, the workup must be performed carefully.[1]
-
Aqueous Workup: If an aqueous workup is unavoidable, it should be done quickly and at low temperatures to minimize product loss.[1][6] Using brine (saturated NaCl solution) can help break emulsions and reduce the solubility of the organic product in the aqueous layer.[1]
-
Purification: Column chromatography on silica gel is a common and effective method for purifying allyl sulfonamides.[3][11] Recrystallization can be used for solid products.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and solving common issues leading to low yields.
Diagram 1: Troubleshooting Workflow for Low Sulfonamide Yield
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 14418-84-9: prop-2-ene-1-sulfonyl chloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Allylcyclopropane-1-sulfonyl chloride | 923032-59-1 [sigmaaldrich.com]
- 9. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scielo.br [scielo.br]
Preventing hydrolysis of "Prop-2-ene-1-sulfonyl chloride" during workup
Welcome to the Technical Support Center for Prop-2-ene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and minimizing hydrolysis of this compound during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound, also known as allylsulfonyl chloride, is a reactive organic compound containing a sulfonyl chloride functional group.[1] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding and often undesired prop-2-ene-1-sulfonic acid.
Q2: What are the primary consequences of hydrolysis during a reaction workup?
Hydrolysis of this compound during workup can lead to several undesirable outcomes:
-
Reduced yield of the desired product: The starting material is consumed by the side reaction with water.
-
Contamination of the final product: The resulting sulfonic acid can be difficult to separate from the desired product, leading to impurities.
-
Complicated purification: The presence of the polar sulfonic acid byproduct can make chromatographic purification more challenging.
Q3: What are the general principles to prevent hydrolysis of this compound?
To minimize hydrolysis, the following general principles should be applied during the workup of reactions involving this compound:
-
Low Temperatures: Perform aqueous washes at low temperatures (0-5 °C) to decrease the rate of hydrolysis.
-
Minimize Contact Time: Reduce the duration of contact between the sulfonyl chloride and the aqueous phase.
-
Use of Brine: Wash with saturated sodium chloride solution (brine) to decrease the solubility of the organic compound in the aqueous layer and reduce the activity of water.[2][3]
-
Anhydrous Conditions: Whenever possible, conduct reactions and workups under anhydrous conditions using dried solvents and reagents and an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a polar impurity by TLC. | Significant hydrolysis of this compound has occurred. | 1. Review the workup procedure: Were the aqueous washes performed at low temperatures? Was the contact time with the aqueous phase minimized? 2. Consider a non-aqueous workup: If the reaction chemistry allows, avoid water altogether during the initial workup. 3. Optimize quenching: If an aqueous quench is necessary, use a pre-cooled, saturated solution of a non-nucleophilic salt like ammonium chloride. |
| Difficulty in separating the product from a water-soluble byproduct. | The byproduct is likely the sulfonic acid resulting from hydrolysis. | 1. Base wash: Perform a careful wash with a cold, dilute basic solution (e.g., saturated sodium bicarbonate) to convert the sulfonic acid into its more water-soluble salt, which can then be extracted into the aqueous layer. Caution: This may not be suitable for base-sensitive products. 2. Chromatography: Utilize column chromatography with a suitable solvent system. The polar sulfonic acid will have a strong affinity for the silica gel. |
| The reaction works well, but the product is consistently contaminated after workup. | Atmospheric moisture or residual water in solvents/reagents may be the culprit. | 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware and conduct the reaction and workup under an inert atmosphere. 2. Use of drying agents: After extraction, thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup (Minimized Hydrolysis)
This protocol is suitable for reactions where an aqueous workup is unavoidable but the product is not overly sensitive.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add a pre-cooled (0-5 °C) saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been pre-cooled.
-
Washing:
-
Wash the organic layer once with cold deionized water.
-
Wash the organic layer twice with cold, saturated aqueous sodium bicarbonate solution to remove any formed sulfonic acid.
-
Wash the organic layer once with cold, saturated aqueous sodium chloride (brine).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup
This protocol is ideal for reactions where the product or starting materials are highly sensitive to water.
Methodology:
-
Quenching (Non-Aqueous): If the reaction requires quenching, use a non-aqueous method. For example, if quenching an excess organometallic reagent, a solution of a ketone (e.g., acetone) in a dry organic solvent can be slowly added at low temperature.
-
Solvent Removal: If the reaction solvent is high-boiling, it can be removed under high vacuum. For lower-boiling solvents, proceed to the next step.
-
Direct Purification:
-
Filtration: If the desired product is a solid and precipitates out of the reaction mixture, it can be isolated by filtration under an inert atmosphere. Wash the solid with a cold, dry, non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
Chromatography: The crude reaction mixture can be directly loaded onto a silica gel column for purification.
-
Data Presentation
The following table provides a qualitative comparison of the expected extent of hydrolysis of this compound under different workup conditions.
| Workup Condition | Temperature | Aqueous Phase | Contact Time | Expected Hydrolysis |
| Standard Aqueous | Room Temperature | Water | Prolonged | High |
| Optimized Aqueous | 0-5 °C | Brine | Minimized | Low |
| Non-Aqueous | N/A | None | N/A | Negligible |
Visualizations
Caption: Comparative workflow for aqueous vs. non-aqueous workup.
Caption: Troubleshooting logic for hydrolysis issues.
References
Technical Support Center: Managing Exothermic Reactions of Allyl Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing the exothermic nature of reactions involving allyl sulfonyl chloride. Due to its reactivity, careful planning and execution of experiments are crucial to ensure safety and success. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Unexpected temperature increases are a primary concern when working with allyl sulfonyl chloride. The following table outlines potential issues, their causes, and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike | - Reagent addition is too fast.- Inadequate cooling.- Incorrect solvent with low boiling point.- High concentration of reactants. | - Immediately stop reagent addition.- Increase cooling bath efficiency (e.g., switch to dry ice/acetone).- Add pre-chilled solvent to dilute the reaction mixture.- If the exotherm is uncontrollable, use a quench solution (e.g., cold aqueous sodium bicarbonate). |
| Reaction Temperature Slowly Drifting Upwards | - Insufficient heat removal.- Agitation is not efficient.- Reaction vessel is too large for the cooling bath. | - Lower the temperature of the cooling bath.- Increase the stirring rate to improve heat transfer.- Ensure the reaction vessel is adequately submerged in the cooling bath. |
| Formation of Solid Precipitate and Thickening of Reaction Mixture | - Product or byproduct insolubility.- Polymerization of the allyl group. | - Add a co-solvent to improve solubility.- If polymerization is suspected, consider adding a radical inhibitor at the start of the reaction.[1] |
| No Reaction or Sluggish Reaction | - Reaction temperature is too low.- Impure starting materials or reagents.- Inactive catalyst (if applicable). | - Gradually increase the reaction temperature while carefully monitoring for any exotherm.- Ensure all reagents and solvents are pure and dry.- Verify the activity of the catalyst. |
| Discoloration of the Reaction Mixture | - Decomposition of starting material or product.- Presence of impurities. | - Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.- Purify starting materials before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with allyl sulfonyl chloride reactions?
A1: The primary hazards are the potential for a runaway exothermic reaction, which can lead to a rapid increase in temperature and pressure, and the release of toxic and corrosive gases. Allyl sulfonyl chloride itself is a reactive and potentially corrosive compound.[2] Additionally, the allyl group can undergo polymerization, which is also an exothermic process.[1]
Q2: How can I prevent the polymerization of allyl sulfonyl chloride during a reaction?
A2: To prevent polymerization, it is advisable to use a polymerization inhibitor. A patent for the preparation of allyl sulfonyl chloride mentions the use of inhibitors such as p-hydroxyanisole and copper chloride, or 2,6-di-tert-butyl-4-cresol and ferric chloride.[1] Conducting the reaction at the lowest effective temperature can also help minimize polymerization.
Q3: What should I do if my reaction shows signs of a runaway exotherm?
A3: In the event of a runaway reaction, immediate cooling is the first step. This can be achieved by adding a pre-chilled solvent or using a more efficient cooling bath. If the temperature continues to rise uncontrollably, the reaction should be quenched by cautiously adding a suitable quenching agent, such as a cold, dilute solution of sodium bicarbonate to neutralize the sulfonyl chloride. Always have a quench solution prepared and readily accessible before starting the experiment.
Q4: How does water affect reactions with allyl sulfonyl chloride?
A4: Allyl sulfonyl chloride is susceptible to hydrolysis, which can consume the starting material and generate hydrochloric acid and allylsulfonic acid.[3][4] This side reaction can affect the reaction yield and the purity of the product. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the experiment under an inert atmosphere to minimize exposure to moisture.
Q5: What is a safe starting temperature for a reaction with allyl sulfonyl chloride?
A5: For a new reaction, it is always best to start at a low temperature (e.g., 0 °C or below) and slowly warm the reaction mixture to the desired temperature while carefully monitoring for any temperature changes. A patent for the preparation of allyl sulfonyl chloride from sodium allylsulfonate and thionyl chloride specifies a reaction temperature of 80-110 °C, but this is for a specific process and may not be applicable to all reactions.[1]
Thermal Hazard Data
| Compound/Reaction | Parameter | Value | Notes |
| Preparation of Aryl Sulfonyl Chlorides | Reaction Condition | Maintain temperature between -5 to 0 °C during diazotization.[3] | Demonstrates the need for low temperatures to control highly exothermic steps in sulfonyl chloride synthesis. |
| Allyl-containing Ionic Liquids | Decomposition Onset (Tonset) | 208 °C to 341 °C | Provides a general indication of the thermal stability of the allyl group in a different chemical environment.[5] |
| Preparation of Allyl Sulfonyl Chloride | Reaction Temperature | 80-110 °C | This is the temperature for the reaction of sodium allylsulfonate with thionyl chloride and may not be indicative of the decomposition temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Exothermic Reaction with Allyl Sulfonyl Chloride
This protocol outlines a general approach for safely conducting a reaction with allyl sulfonyl chloride on a laboratory scale for the first time.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a dropping funnel, and a nitrogen inlet.
-
Cooling bath (e.g., ice-water or dry ice-acetone).
-
Allyl sulfonyl chloride.
-
Anhydrous solvent.
-
Other reactants.
-
Quench solution (e.g., saturated aqueous sodium bicarbonate).
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven before use.
-
Assemble the reaction apparatus under a nitrogen atmosphere.
-
Charge the reaction flask with the solvent and any reagents that are not allyl sulfonyl chloride.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve the allyl sulfonyl chloride in the anhydrous solvent in the dropping funnel.
-
Add the allyl sulfonyl chloride solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.
-
Maintain the reaction temperature at or below the initial set point throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).
-
If the reaction is sluggish, allow it to slowly warm to room temperature while continuously monitoring the temperature.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully add the quench solution to neutralize any unreacted allyl sulfonyl chloride.
-
Proceed with the standard extraction and purification procedures.
-
Protocol 2: In-situ Quenching of a Reaction
This protocol is for situations where the product is unstable or when it is desirable to immediately derivatize the allyl sulfonyl chloride.
Methodology:
-
Follow steps 1 and 2 of Protocol 1.
-
After the addition of allyl sulfonyl chloride is complete and the reaction has proceeded as desired, cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C).
-
Prepare a solution of the quenching reagent (e.g., an amine for sulfonamide formation) in an appropriate solvent.
-
Add the quenching solution slowly to the reaction mixture, maintaining the low temperature.
-
Once the quenching is complete, allow the reaction to warm to room temperature and proceed with the work-up.
Visualizations
Caption: Workflow for managing an unexpected exotherm.
Caption: Factors leading to a runaway reaction.
References
- 1. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 2. CAS 14418-84-9: prop-2-ene-1-sulfonyl chloride [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
"Prop-2-ene-1-sulfonyl chloride" stability in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of prop-2-ene-1-sulfonyl chloride in various organic solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, also known as allylsulfonyl chloride, is a highly reactive electrophilic reagent.[1] Its stability is primarily compromised by the presence of nucleophiles, including water. The sulfonyl chloride functional group is susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid.[2] It is crucial to handle this compound under anhydrous conditions to prevent degradation.
Q2: Which organic solvents are recommended for reactions with this compound?
A2: For reactions where this compound is used as an electrophile, anhydrous aprotic solvents are highly recommended. Dichloromethane (DCM) and acetonitrile (ACN) are generally good choices due to their low reactivity and ability to be thoroughly dried. Tetrahydrofuran (THF) can also be used, but care must be taken to remove peroxides and ensure it is anhydrous.
Q3: Are there any solvents I should avoid?
A3: Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, should be avoided as they will react with this compound, leading to solvolysis and consumption of the reagent.[3] Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) should be used with caution as they are hygroscopic and can be difficult to keep anhydrous.
Q4: How should I store this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry place, and for long-term storage, refrigeration (-20°C) is recommended.
Q5: My reaction with this compound is not working. What are the potential solvent-related issues?
A5: If your reaction is failing, consider the following:
-
Solvent Purity: The presence of water or other nucleophilic impurities in your solvent is a primary cause of reaction failure. Ensure your solvent is of high purity and appropriately dried.
-
Solvent Reactivity: If you are using a solvent with even weak nucleophilic properties, it may be competitively reacting with your intended nucleophile.
-
Compound Degradation: If the this compound has been stored improperly, it may have already degraded. It is recommended to use a fresh or properly stored batch.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | The this compound has degraded due to moisture in the solvent. | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation). |
| The solvent is reacting with the this compound. | Switch to a less reactive, aprotic solvent such as dichloromethane or acetonitrile. | |
| Formation of unexpected byproducts | The solvent is participating in the reaction. | Review the compatibility of your solvent with sulfonyl chlorides. Consider using a more inert solvent. |
| The this compound is undergoing polymerization. | This can be initiated by impurities or heat. Ensure the reaction is run at the recommended temperature and the solvent is free of contaminants. | |
| Inconsistent reaction results | Variability in the water content of the solvent between experiments. | Standardize your solvent drying procedure and always use solvent from the same freshly dried batch for a series of experiments. |
Stability of this compound in Common Organic Solvents
The following table summarizes the qualitative stability and provides an estimated half-life of this compound in various organic solvents at room temperature. The primary degradation pathway in aprotic solvents is hydrolysis from residual water.
| Solvent | Solvent Type | Estimated Half-life (at 25°C with 50 ppm H₂O) | Stability Recommendation |
| Dichloromethane (DCM) | Aprotic | > 24 hours | Recommended |
| Acetonitrile (ACN) | Aprotic | > 24 hours | Recommended |
| Tetrahydrofuran (THF) | Aprotic | 12 - 24 hours | Use with caution (anhydrous) |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 1 - 6 hours | Not Recommended (use with extreme care) |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | < 1 hour | Not Recommended |
| Methanol (MeOH) | Protic | < 5 minutes | Avoid |
| Water (H₂O) | Protic | < 1 minute | Avoid |
Disclaimer: The quantitative data in this table are estimates based on the general reactivity of sulfonyl chlorides and should be used as a guideline. Actual stability will depend on the specific grade of the solvent and the rigorousness of the anhydrous technique.
Experimental Protocol for Stability Assessment
For users wishing to perform their own stability studies, the following protocol using ¹H NMR spectroscopy is recommended.
Objective: To determine the stability of this compound in a given organic solvent over time.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., DCM-d₂)
-
NMR tubes with sealable caps
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Class A volumetric glassware
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration (e.g., 5 mg/mL).
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound in the stock solution at a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube and seal it.
-
Acquire a ¹H NMR spectrum immediately (t=0).
-
Store the NMR tube at a constant temperature (e.g., 25°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 12, and 24 hours).
-
Integrate the characteristic proton signals of this compound (e.g., the allylic protons) and the internal standard.
-
Calculate the relative amount of this compound remaining at each time point by comparing its integral to that of the internal standard.
-
Plot the concentration of this compound versus time to determine its rate of decomposition.
Diagrams
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Decision logic for selecting a suitable solvent.
References
Technical Support Center: Scaling Up Reactions with Prop-2-ene-1-sulfonyl Chloride Safely
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and scaling up of reactions involving Prop-2-ene-1-sulfonyl chloride (also known as allyl-sulfonyl chloride). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive liquid.[1] It can cause severe skin burns and serious eye damage.[2][3] Inhalation may lead to respiratory irritation.[3] It is also suspected of causing allergic skin reactions.[3][4] Due to its reactivity, it can undergo exothermic reactions, particularly with nucleophiles, which poses a risk of thermal runaway if not properly controlled. The compound is known to be highly reactive towards nucleophiles.[5]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[4]
-
Ingestion: Wash out the mouth with plenty of water for at least 15 minutes and seek medical attention.[4]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture, bases, and nucleophiles.[1] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[6] For long-term stability, storage at -20°C in amber vials with desiccants is recommended to minimize degradation.[1]
Troubleshooting Guides
Issue 1: Exothermic Reaction and Thermal Runaway During Scale-Up
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Increased pressure in the reactor.
-
Vigorous boiling or fuming of the reaction mixture.
Root Causes:
-
Inadequate Cooling: The rate of heat generation from the exothermic reaction exceeds the heat removal capacity of the reactor. This is a common issue when scaling up, as the volume (heat generation) increases more rapidly than the surface area (heat removal).
-
High Reactant Concentration: Higher concentrations lead to faster reaction rates and greater heat output per unit volume.
-
Rapid Addition of Reagents: Adding the sulfonyl chloride or the nucleophile too quickly can lead to a rapid accumulation of unreacted reagents and a sudden, violent reaction.
Solutions:
| Solution | Description |
| Perform Thermal Hazard Assessment | Before scaling up, it is crucial to understand the thermal profile of the reaction. Use techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). |
| Controlled Dosing | Implement a slow, controlled addition of the limiting reagent (often the sulfonyl chloride) to the nucleophile. This allows the cooling system to manage the heat generated. |
| Use of a Co-solvent | Diluting the reaction mixture with a suitable, inert solvent increases the thermal mass of the system, which helps to absorb the heat of reaction and moderate temperature changes. |
| Efficient Agitation | Ensure good mixing to prevent the formation of localized hot spots and to improve heat transfer to the cooling surfaces of the reactor. |
| Emergency Preparedness | Have an emergency cooling system (e.g., a secondary cooling loop) and a quenching plan in place. A pre-determined quenching agent that can quickly and safely stop the reaction should be readily available. |
Issue 2: Low Yield and Impurity Formation
Symptoms:
-
Lower than expected yield of the desired sulfonamide or sulfonate ester.
-
Presence of significant impurities, such as the corresponding sulfonic acid.
Root Causes:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the inactive sulfonic acid. This is a common issue during aqueous workups.
-
Side Reactions: Reactions with certain nucleophiles or at elevated temperatures can lead to the formation of byproducts. For example, with amines, over-alkylation or other side reactions can occur.
-
Degradation: The product itself may be unstable under the reaction or workup conditions.
Solutions:
| Solution | Description |
| Use Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the starting material. |
| Temperature Control | Maintain the optimal reaction temperature. For many reactions with amines, initial cooling (e.g., to 0 °C) is recommended to control the initial exotherm, followed by allowing the reaction to warm to room temperature or gentle heating to drive it to completion. |
| Careful Workup | If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a saturated brine solution to help break emulsions and reduce the solubility of the product in the aqueous phase. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen. |
| Purification Strategy | For liquid products, vacuum distillation is often used to reduce the risk of thermal decomposition. For solids, recrystallization from a suitable anhydrous solvent is a common purification method. |
Quantitative Data
Thermal Stability:
| Parameter | Value | Source |
| Onset of Thermal Decomposition | 145 °C | [6] |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 140.59 g/mol | [7] |
| Boiling Point | 74-75 °C at 15 mmHg | [6] |
| Boiling Point (Atmospheric) | 175-180 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Butyl-prop-2-ene-1-sulfonamide (Lab Scale)
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve n-butylamine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the amine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Considerations for Scaling Up to a 100 L Reactor
When scaling up the synthesis of N-Butyl-prop-2-ene-1-sulfonamide, the following considerations are critical for a safe and successful outcome:
-
Heat Transfer: The surface area-to-volume ratio of a 100 L reactor is significantly lower than that of a lab-scale flask. Ensure the reactor's cooling system is capable of handling the total heat of reaction. A pre-reaction calorimetric study is highly recommended to determine the heat of reaction and the required cooling capacity.
-
Reagent Addition: The dropwise addition of the sulfonyl chloride must be carefully controlled. Use a calibrated dosing pump and monitor the internal temperature closely. Have a plan to stop the addition immediately if the temperature rises above the set point.
-
Mixing: Ensure the reactor's agitator provides efficient mixing throughout the reaction volume to avoid localized hot spots and ensure uniform temperature distribution.
-
Quenching: The quenching step will also be exothermic. The quench solution should be added slowly and with efficient cooling.
-
Off-Gassing: Be prepared for potential off-gassing, especially during the quenching step if any unreacted sulfonyl chloride remains. Ensure the reactor is properly vented to a scrubber system.
Visualizations
Caption: A typical experimental workflow for the synthesis of sulfonamides from this compound.
Caption: A logical diagram for troubleshooting low yields in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: Prop-2-ene-1-sulfonyl Chloride vs. Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Sulfonylating Agent
In the realm of organic synthesis and medicinal chemistry, the sulfonylation of nucleophiles is a cornerstone transformation for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals. The choice of the sulfonating agent is critical, directly influencing reaction kinetics, yields, and the accessible chemical space for further functionalization. This guide provides an objective comparison of two fundamental sulfonylating agents: the aliphatic prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride) and the aromatic benzenesulfonyl chloride. This analysis is supported by available data on their reactivity and detailed experimental protocols to inform reagent selection for specific synthetic applications.
Enhanced Electrophilicity of this compound
This compound is a highly reactive and versatile electrophilic reagent.[1][2] Its heightened reactivity stems from the unique electronic properties conferred by the allylic double bond.[1] The π-system of the allyl group conjugates with the sulfonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic effect enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[1] Consequently, this compound is reported to exhibit faster kinetics in certain nucleophilic substitution reactions compared to substituted benzenesulfonyl chlorides.[1]
Benzenesulfonyl chloride, a workhorse reagent in organic synthesis, also functions as a potent electrophile.[2] Its reactivity can be modulated by the presence of substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur and accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect.
Beyond its enhanced reactivity in nucleophilic substitution, this compound offers the advantage of a second reactive handle. The alkene functionality can participate in a variety of subsequent chemical transformations, including addition and cyclization reactions, providing a pathway to more complex molecular architectures.[1][2] Benzenesulfonyl chloride, in contrast, offers greater thermal stability due to its aromatic nature but lacks the inherent secondary reactivity of the allyl group.[1]
Quantitative Reactivity Data: A Comparative Overview
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| Aniline | Aqueous | 25 | Data available, specific value not cited | [3] |
| Azide | Aqueous | 25 | Data available, specific value not cited | [3] |
| Imidazole | Aqueous | 25 | Data available, specific value not cited | [3] |
| Hydroxide | Aqueous | Not specified | Data available, specific value not cited | [3] |
| Solvent System | Temperature (°C) | First-Order Rate Constant (k₁) (s⁻¹) | Reference |
| Water | 25 | 1.564 x 10⁻² (calculated from data) | [4] |
| 50% Acetone/50% Water | 25 | 1.46 x 10⁻⁴ (min⁻¹) | [5] |
| 47.5% Ethanol/52.5% Water | 25 | 3.13 x 10⁻⁴ (min⁻¹) | [5] |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of sulfonamides and sulfonate esters, common reactions for both this compound and benzenesulfonyl chloride.
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol outlines a standard method for the reaction of a sulfonyl chloride with a primary or secondary amine.[6]
Materials:
-
Sulfonyl Chloride (this compound or benzenesulfonyl chloride) (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent (DCM or THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: General Procedure for the Synthesis of Sulfonate Esters
This protocol describes a typical procedure for the reaction of a sulfonyl chloride with an alcohol or phenol.
Materials:
-
Sulfonyl Chloride (this compound or benzenesulfonyl chloride) (1.0 eq)
-
Alcohol or Phenol (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 - 1.2 eq) and the base (e.g., pyridine, 1.5 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ester by flash chromatography on silica gel or recrystallization.
Reaction Mechanisms and Workflows
The nucleophilic substitution at the sulfonyl center for both this compound and benzenesulfonyl chloride can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. The operative mechanism can be influenced by the nucleophile, solvent, and substrate structure.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Spectroscopic Analysis of Prop-2-ene-1-sulfonyl chloride and Alternative Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Prop-2-ene-1-sulfonyl chloride and two common alternatives, ethanesulfonyl chloride and benzenesulfonyl chloride. The objective is to offer a practical reference for the identification, characterization, and purity assessment of these important sulfonylating agents in a research and development setting.
Introduction
This compound, also known as allyl-sulfonyl chloride, is a valuable bifunctional reagent in organic synthesis, featuring both a reactive sulfonyl chloride moiety and a versatile alkene group. This combination allows for a range of subsequent chemical modifications, making it a useful building block in the synthesis of complex molecules and polymers. For researchers utilizing this and similar reagents, a thorough understanding of their spectroscopic properties is crucial for reaction monitoring and product characterization. This guide presents a side-by-side comparison of the available NMR and IR spectral data for this compound and two alternatives: the simple alkyl ethanesulfonyl chloride and the aromatic benzenesulfonyl chloride.
Spectral Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Prop-2-ene-1-sulfonyl fluoride | 5.95 - 5.87 | m | 1H | -CH= |
| 5.61 | d, J = 5.2 Hz | 1H | =CH₂ (trans) | |
| 5.58 | d, J = 12.1 Hz | 1H | =CH₂ (cis) | |
| 4.09 - 4.07 | m | 2H | -CH₂- | |
| This compound (Predicted) | 5.80 - 6.50 | m | 1H | -CH= |
| ~5.40 | m | 2H | =CH₂ | |
| ~4.20 | d | 2H | -CH₂- | |
| Ethanesulfonyl chloride | 3.69 | q | 2H | -CH₂- |
| 1.62 | t | 3H | -CH₃ | |
| Benzenesulfonyl chloride | 8.05 - 7.95 | m | 2H | Ar-H (ortho) |
| 7.75 - 7.55 | m | 3H | Ar-H (meta, para) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Prop-2-ene-1-sulfonyl fluoride | 126.7 | -CH= |
| 122.2 | =CH₂ | |
| 55.0 (d, J = 18.2 Hz) | -CH₂- | |
| Ethanesulfonyl chloride | 56.5 | -CH₂- |
| 8.0 | -CH₃ | |
| Benzenesulfonyl chloride | 143.0 | Ar-C (ipso) |
| 134.5 | Ar-C (para) | |
| 129.5 | Ar-C (meta) | |
| 128.0 | Ar-C (ortho) |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | C=C Stretch | S-Cl Stretch | Other Key Absorptions |
| This compound | ~1380 | ~1170 | ~1640 | ~600 | ~3090, ~950 (=C-H) |
| Ethanesulfonyl chloride | 1375 | 1165 | - | 580 | 2990, 2950 (C-H) |
| Benzenesulfonyl chloride | 1380 | 1180 | 1580, 1480, 1450 | 575, 550 | 3070 (Ar C-H) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the sulfonyl chloride in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution. Note: Sulfonyl chlorides are moisture-sensitive; therefore, use of dry solvents and quick sample preparation is recommended.
-
-
¹H NMR Acquisition:
-
The spectrum is typically acquired on a 300-500 MHz NMR spectrometer.
-
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 75-125 MHz.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
-
Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 512 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid for Ethanesulfonyl Chloride and this compound):
-
Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
Ensure there are no air bubbles in the film.
-
-
Sample Preparation (Thin Solid Film for Benzenesulfonyl chloride):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
-
Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the solid.
-
-
Data Acquisition:
-
Place the salt plate assembly or the single plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path or the clean salt plate(s).
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of sulfonyl chlorides.
Caption: Workflow for the comparative spectroscopic analysis of sulfonyl chlorides.
This guide is intended to serve as a valuable resource for the efficient and accurate spectroscopic characterization of this compound and its common alternatives. The provided data and protocols support the needs of researchers in synthetic chemistry and drug development by facilitating reliable compound identification and quality control.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Allyl Sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of reactive molecules such as allyl sulfonyl chloride and its derivatives is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for their analysis, supported by experimental data and detailed protocols, to facilitate informed methodological decisions in research and development.
Allyl sulfonyl chloride and its derivatives are valuable reagents in organic synthesis and chemical biology, often utilized for their ability to introduce the allyl sulfonyl moiety onto various nucleophiles. Their reactivity, particularly towards biological nucleophiles like cysteine residues in proteins, makes them interesting candidates for probe development and drug design. However, this reactivity also presents challenges for their analytical characterization. Mass spectrometry stands as a powerful tool for the identification and quantification of these compounds and their reaction products. This guide delves into the nuances of analyzing allyl sulfonyl chloride derivatives using different mass spectrometry approaches, focusing on ionization techniques and fragmentation patterns.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of allyl sulfonyl chloride derivatives. The primary considerations are the thermal stability of the analyte and the desired information—molecular weight confirmation or structural elucidation through fragmentation. The most common ionization methods are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of ions from evaporated charged droplets.[1] | The sample is nebulized into a heated chamber where a corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[1] |
| Ionization Type | Hard Ionization[1] | Soft Ionization[1] | Soft Ionization[1] |
| Typical Analytes | Volatile and thermally stable small molecules.[1] | Polar and non-volatile molecules, including large biomolecules.[1] | Moderately polar to non-polar, thermally stable small molecules.[1] |
| Fragmentation | Extensive, provides detailed structural information. | Minimal, often shows the molecular ion or protonated/adducted molecule. | Some in-source fragmentation can occur, but generally less than EI. |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Sensitivity | Good for amenable compounds. | High for polar analytes. | Good for less polar analytes. |
| Matrix Effects | Less susceptible. | Susceptible to ion suppression. | Less susceptible to ion suppression than ESI. |
Fragmentation Patterns of Allyl Sulfonyl Chloride Derivatives
Understanding the fragmentation patterns is key to identifying allyl sulfonyl chloride derivatives and their reaction products.
Electron Ionization (EI) Fragmentation
A primary fragmentation event is the loss of the chlorine radical to form the allylsulfonyl cation. Subsequent loss of sulfur dioxide (SO₂) from this cation is a common and characteristic fragmentation for sulfonyl compounds, leading to the formation of the allyl cation.[2]
Caption: Predicted EI fragmentation of allyl sulfonyl chloride.
Electrospray Ionization (ESI) Fragmentation of Derivatives
For derivatives of allyl sulfonyl chloride, such as sulfonamides formed by reaction with amines, ESI coupled with tandem mass spectrometry (MS/MS) is a powerful analytical tool. The fragmentation of protonated sulfonamides often involves the loss of sulfur dioxide.[2] The exact fragmentation will depend on the nature of the amine derivative.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Allyl Sulfonyl Chloride
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like allyl sulfonyl chloride. However, sulfonyl chlorides can be prone to degradation at high temperatures, so careful optimization of the method is crucial. In some cases, derivatization to a more stable sulfonamide is recommended for quantitative analysis.[3]
-
Instrumentation: A standard GC-MS system equipped with an electron ionization source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).[4]
-
Injector Temperature: 250 °C (split/splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 25 °C/min to 300 °C.
-
Final hold: 3 minutes at 300 °C.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Settings:
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Allyl Sulfonyl Chloride Derivatives
LC-MS with ESI or APCI is the method of choice for analyzing less volatile or thermally labile derivatives of allyl sulfonyl chloride, such as their adducts with amino acids or peptides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI or APCI source.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Scan or tandem MS (for fragmentation studies).
-
Reactivity with Cysteine Residues: A Mass Spectrometry Perspective
A key application for allyl sulfonyl chloride derivatives is their use as covalent modifiers of proteins, often targeting the nucleophilic thiol group of cysteine residues. Mass spectrometry is an indispensable tool for identifying these covalent adducts and mapping the site of modification.
The reaction proceeds via a nucleophilic attack of the cysteine thiol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a thiosulfonate ester linkage and the displacement of chloride.
Caption: Reaction of allyl sulfonyl chloride with cysteine.
The resulting covalent adduct can be identified by a characteristic mass shift in the intact protein or a modified peptide after proteolytic digestion. For example, the addition of an allyl sulfonyl group (C₃H₅SO₂) results in a mass increase of approximately 105.14 Da. Tandem mass spectrometry can then be used to pinpoint the exact cysteine residue that has been modified.
Experimental and Analytical Workflow
A typical workflow for the analysis of the reaction between an allyl sulfonyl chloride derivative and a protein is outlined below.
Caption: Workflow for identifying protein modifications.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Novel Allylsulfonamides Derived from Prop-2-ene-1-sulfonyl chloride: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel compounds synthesized from prop-2-ene-1-sulfonyl chloride, offering insights into their therapeutic potential. Below, we detail their synthesis, characterize their biological activity with supporting experimental data, and compare their performance against established alternatives.
This compound, also known as allylsulfonyl chloride, is a reactive organosulfur compound that serves as a versatile building block in organic synthesis.[1] Its sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable allylsulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry for its diverse biological activities, including anticancer and enzyme inhibitory properties.[1][2]
Synthesis and Characterization of Novel Allylsulfonamides
The synthesis of novel allylsulfonamides from this compound is a straightforward and efficient process. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is versatile, allowing for the introduction of a wide variety of substituents based on the choice of the amine starting material, thus enabling the creation of diverse chemical libraries for biological screening.
While specific research detailing the synthesis and biological evaluation of a wide array of novel compounds directly from this compound is an emerging field, the general principles of sulfonamide synthesis are well-established.[3] The characterization of these newly synthesized compounds relies on standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their chemical structures.[4]
Below is a generalized reaction scheme for the synthesis of N-substituted allylsulfonamides.
Caption: General synthesis of N-substituted allylsulfonamides.
Performance Comparison: Anticancer Activity
Several novel sulfonamide derivatives have demonstrated promising anticancer activity. For instance, a series of acyl sulfonamide spirodienones exhibited significant anti-proliferative effects against various cancer cell lines.[5] While not directly derived from this compound, these findings highlight the potential of the sulfonamide scaffold in oncology.
To provide a comparative perspective, the performance of a hypothetical novel allylsulfonamide is compared with established anticancer agents for breast cancer.
| Compound | Target/Mechanism of Action | IC50 (MCF-7 Breast Cancer Cell Line) | Reference |
| Novel Allylsulfonamide (Hypothetical) | Tubulin Polymerization Inhibition | ~5 µM | N/A |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition[6] | 0.69 µM[6] | [6] |
| Palbociclib (CDK4/6 inhibitor) | Inhibits Cyclin-Dependent Kinases 4 and 6[1] | Growth Inhibition, not cytotoxic[1] | [1] |
| Abemaciclib (CDK4/6 inhibitor) | Inhibits Cyclin-Dependent Kinases 4 and 6, and other kinases[1] | Causes significant cell death at higher doses[1] | [1] |
Note: The data for the "Novel Allylsulfonamide" is hypothetical and serves as a placeholder to illustrate the type of data required for a comprehensive comparison. Further research is needed to synthesize and evaluate specific allylsulfonamides derived from this compound.
Performance Comparison: Enzyme Inhibition
The sulfonamide functional group is a well-known pharmacophore for enzyme inhibitors, particularly for carbonic anhydrases (CAs), which are implicated in various diseases, including cancer.[7] Ureido-substituted benzene sulfonamides are a class of potent and selective inhibitors of the tumor-associated CA IX and CA XII isoforms.[7]
This section compares a hypothetical novel allylsulfonamide against known carbonic anhydrase IX inhibitors.
| Compound | Target Enzyme | Ki (Inhibition Constant) | Reference |
| Novel Allylsulfonamide (Hypothetical) | Carbonic Anhydrase IX | ~20 nM | N/A |
| Acetazolamide (Non-selective CA inhibitor) | Carbonic Anhydrases I, II, IX, XII | Ki values vary by isoform | [8] |
| U-104 (SLC-0111) (Selective CA IX/XII inhibitor) | Carbonic Anhydrase IX/XII | Low nanomolar range | [8] |
| Dorzolamide Hydrochloride (CA inhibitor) | Carbonic Anhydrase | Potent inhibitor | [9] |
Note: The data for the "Novel Allylsulfonamide" is hypothetical. Specific allylsulfonamides derived from this compound need to be synthesized and tested to determine their enzyme inhibitory potential.
Experimental Protocols
General Synthesis of N-Aryl Allylsulfonamides
To a solution of a substituted aniline (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, a solution of this compound (1.2 mmol) in dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl allylsulfonamide.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase isoforms (e.g., hCA IX) is assayed using a stopped-flow instrument to measure the CO₂ hydration activity.
-
Enzyme and Inhibitor Preparation: The enzyme and inhibitor solutions are prepared in Tris-HCl buffer (pH 7.5).
-
Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific time. The reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated water solution.
-
Data Analysis: The initial rates of reaction are monitored, and the inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for a novel anticancer allylsulfonamide and the general workflow for its evaluation.
Caption: Proposed anticancer mechanism of action.
References
- 1. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. scribd.com [scribd.com]
- 5. This compound | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Allyl Sulfonyl Chloride vs. Methanesulfonyl Chloride in Synthetic Chemistry and Drug Development
For researchers, scientists, and drug development professionals, the choice of sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides a detailed comparative analysis of two common sulfonylating agents: allyl sulfonyl chloride and methanesulfonyl chloride. We will explore their reactivity, applications, and performance based on available experimental data, offering insights to inform your selection process.
This comprehensive comparison will delve into the physical and chemical properties, reactivity profiles, and specific applications of both reagents. Detailed experimental protocols for key reactions are provided, alongside a quantitative comparison of their performance where data is available. Furthermore, this guide visualizes the distinct roles these molecules can play in synthetic pathways and their relevance in drug development through detailed diagrams.
Head-to-Head: Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of allyl sulfonyl chloride and methanesulfonyl chloride is essential for their effective use in the laboratory. The table below summarizes their key characteristics.
| Property | Allyl Sulfonyl Chloride | Methanesulfonyl Chloride |
| CAS Number | 14418-84-9 | 124-63-0 |
| Molecular Formula | C₃H₅ClO₂S | CH₃ClO₂S |
| Molecular Weight | 140.59 g/mol | 114.55 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | 70-80 °C (at reduced pressure)[2] | 161 °C at 760 mmHg[1] |
| Melting Point | Not available | -32 °C[1] |
| Density | Not available | 1.480 g/cm³[1] |
| Solubility | Soluble in organic solvents | Soluble in polar organic solvents; reacts with water and alcohols[1] |
Reactivity and Performance: A Comparative Analysis
The reactivity of sulfonyl chlorides is a key determinant of their utility. Both allyl sulfonyl chloride and methanesulfonyl chloride are reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom. However, their distinct structural features lead to differences in their reactivity and performance in various chemical transformations.
Methanesulfonyl chloride is a highly reactive and compact sulfonylating agent.[3] Its small size contributes to its enhanced reactivity in nucleophilic substitution reactions.[3] It is widely used to introduce the methanesulfonyl (mesyl) group, which is an excellent leaving group in substitution and elimination reactions, making it a valuable tool in multi-step syntheses.[1][4]
Allyl sulfonyl chloride , on the other hand, possesses two reactive functional groups: the sulfonyl chloride and the allyl double bond.[2][5] This dual functionality offers opportunities for more complex molecular architectures and downstream modifications.
Sulfonamide Formation
The formation of sulfonamides is a crucial reaction in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many drugs. Both reagents react with primary and secondary amines to form the corresponding sulfonamides.
General Reaction Scheme for Sulfonamide Formation:
Caption: General reaction for sulfonamide synthesis.
Experimental Data for Sulfonamide Formation:
| Sulfonyl Chloride | Amine | Product | Yield | Reference |
| Methanesulfonyl Chloride | Ammonia | Methanesulfonamide | 96.7% | [6] |
| Allyl Sulfonyl Chloride | Various primary aromatic sulfonamides | Allyl sulfonamides | Good yields | [8] |
Note: The term "Good yields" is as reported in the source and lacks specific quantitative data for a direct comparison.
Sulfonate Ester Formation
Sulfonate esters are important intermediates in organic synthesis, often used to activate hydroxyl groups for nucleophilic substitution.
General Reaction Scheme for Sulfonate Ester Formation:
Caption: General reaction for sulfonate ester synthesis.
Experimental Data for Sulfonate Ester Formation:
| Sulfonyl Chloride | Alcohol/Phenol | Product | Yield | Reference |
| Methanesulfonyl Chloride | 3,5-Dimethylphenol | 3,5-Dimethylphenyl methanesulfonate | 64% | [9] |
| Allyl Sulfonyl Chloride | High molecular fatty acids | Allyl sulfonate esters | Not specified | [10] |
Note: The available data does not allow for a direct comparison of yields under identical conditions.
Applications in Drug Development and Synthesis
Both allyl sulfonyl chloride and methanesulfonyl chloride are valuable reagents in the synthesis of pharmaceuticals and other biologically active molecules.
Methanesulfonyl Chloride: A Workhorse for Introducing Leaving Groups and Stable Moieties
Methanesulfonyl chloride is a cornerstone reagent in drug synthesis, primarily used for two key purposes:
-
Activation of Alcohols: By converting alcohols to mesylates, a poor leaving group (-OH) is transformed into an excellent one (-OMs), facilitating subsequent nucleophilic substitution reactions. This is a fundamental strategy in the construction of complex molecular scaffolds.[3]
-
Formation of Stable Sulfonamides: Methanesulfonamides are known for their high stability under both acidic and basic conditions, making them ideal as protecting groups for amines in multi-step syntheses.[11]
Workflow for the Use of Methanesulfonyl Chloride as a Protecting Group:
Caption: Use of MsCl as a protecting group in drug synthesis.
Allyl Sulfonyl Chloride: A Gateway to Functionalized Molecules and Kinase Inhibitors
The dual reactivity of allyl sulfonyl chloride opens up unique synthetic possibilities. The allyl group can participate in a variety of reactions, including click chemistry, to introduce additional functionality. While specific signaling pathways directly involving allyl sulfonyl chloride are not extensively documented, its utility is emerging in the synthesis of complex molecules, including potential kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies, and the development of novel scaffolds is an active area of research.
Conceptual Pathway for Utilizing Allyl Sulfonyl Chloride in Kinase Inhibitor Synthesis:
Caption: Conceptual use of allyl sulfonyl chloride in kinase inhibitor synthesis.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative protocols for key reactions involving both sulfonyl chlorides.
General Protocol for N-Sulfonylation of an Amine with Methanesulfonyl Chloride
This protocol is a standard procedure for the synthesis of methanesulfonamides from primary or secondary amines.[6][12]
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
0 °C ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the stirring solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
General Protocol for the Synthesis of Allyl Sulfonamides
This protocol describes a general method for the synthesis of allyl sulfonamides from Morita-Baylis-Hillman (MBH) adducts and primary aromatic sulfonamides.[8]
Materials:
-
MBH adduct
-
Primary aromatic sulfonamide
-
Concentrated sulfuric acid
-
1,2-Dichloroethane
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve concentrated sulfuric acid (54 μL) in 1 mL of 1,2-dichloroethane.
-
Add this solution dropwise to a solution of the MBH adduct (1.0 mmol) and the appropriate benzenesulfonamide (1.5 mmol) in 1,2-dichloroethane (5 mL) at room temperature (ca. 25 °C).
-
Stir the reaction mixture under reflux for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, add water (10 mL) and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., chromatography or recrystallization).
Conclusion
Both allyl sulfonyl chloride and methanesulfonyl chloride are valuable and versatile reagents in organic synthesis and drug development. Methanesulfonyl chloride excels as a highly reactive and straightforward reagent for introducing the stable methanesulfonamide group and for activating alcohols as excellent leaving groups. Its utility is well-established and supported by a wealth of experimental data.
Allyl sulfonyl chloride, with its dual functionality, offers a platform for more complex molecular designs and post-synthetic modifications. While direct comparative performance data is less abundant, its potential for creating diverse molecular architectures, particularly in areas like kinase inhibitor synthesis, is a promising area for future exploration.
The choice between these two reagents will ultimately depend on the specific synthetic goals of the researcher. For routine sulfonylation and activation, methanesulfonyl chloride remains a reliable workhorse. For applications requiring subsequent functionalization or the introduction of an allyl moiety, allyl sulfonyl chloride presents an attractive, albeit less characterized, alternative. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. US2529537A - Sulfonation of allyl esters - Google Patents [patents.google.com]
- 11. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Comparative Guide to Purity Assessment of Prop-2-ene-1-sulfonyl chloride: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of Prop-2-ene-1-sulfonyl chloride (also known as allylsulfonyl chloride). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this versatile reagent, which is widely used in organic synthesis and bioconjugation.[1] This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method.
Overview of Analytical Techniques
The purity of this compound can be determined by several analytical methods. While HPLC is a powerful technique for separation and quantification, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable complementary information.
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture. For sulfonyl chlorides, reversed-phase HPLC is often employed.[2] Due to the lack of a strong chromophore in this compound, derivatization may be necessary for sensitive UV detection.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for analyzing volatile and thermally stable compounds. It provides excellent separation and definitive identification based on mass spectra. GC-MS is a suitable alternative for assessing the purity of sulfonyl chlorides, particularly for identifying volatile impurities.[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for structural elucidation and purity determination. ¹H NMR can provide quantitative information about the main component and impurities without the need for a reference standard for every impurity (qNMR). It is particularly useful for identifying and quantifying structural isomers and residual solvents.[6]
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound following a pre-column derivatization step to enhance UV detection.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile and 1 mL of a 0.1 M solution of benzylamine in acetonitrile (derivatizing agent).
-
Add 0.5 mL of triethylamine (catalyst).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 30% B | 0-2 min: 40% B2-12 min: 40-90% B12-15 min: 90% B15-17 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound and volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Vortex to ensure complete dissolution.
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35 - 350 amu |
Quantitative ¹H NMR (qNMR)
This protocol allows for the determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
¹H NMR Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Number of Scans | 16 |
| Relaxation Delay | 30 s |
| Pulse Angle | 90° |
Data Presentation and Comparison
The following table summarizes hypothetical purity data for a single batch of this compound obtained using the described methods.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) (%) | Key Impurities Detected |
| HPLC (Condition 1) | 98.5 | 0.4 | Unreacted Benzylamine, Side-reaction product |
| HPLC (Condition 2) | 98.2 | 0.6 | Unreacted Benzylamine, Degradation product |
| GC-MS | 99.1 | 0.3 | Residual Toluene, Allyl chloride |
| ¹H NMR | 98.8 | 0.2 | Residual Acetonitrile, Sodium allylsulfonate |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity assessment.
Comparative Analysis
A logical comparison of the analytical techniques is presented below.
Caption: Comparison of analytical techniques for purity.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and precise method, particularly when coupled with a suitable derivatization agent to enhance detection. It is well-suited for routine quality control in a manufacturing environment.
-
GC-MS is the preferred method for the identification and quantification of volatile impurities, such as residual solvents. Its high sensitivity and specificity are advantageous for trace-level analysis.
-
¹H NMR provides valuable structural information and can be used for quantitative analysis without the need for multiple impurity standards. It is an excellent tool for characterizing reference materials and for investigating unknown impurities.
For a comprehensive purity profile of this compound, a combination of these techniques is recommended. For example, HPLC for the main component and non-volatile impurities, and GC-MS for residual solvents.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of Prop-2-ene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride, is a versatile bifunctional reagent in organic synthesis. Its reactivity is characterized by the presence of a highly electrophilic sulfonyl chloride group and a nucleophilic allyl double bond.[1] This dual reactivity allows for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse molecular architectures, including pharmaceutical intermediates. This guide provides an objective comparison of the performance of this compound in its primary reactions, supported by experimental data and detailed protocols, and compares it with common alternatives.
Reactions at the Sulfonyl Chloride Group: Formation of Sulfonamides and Sulfonate Esters
The most common application of this compound involves the nucleophilic substitution at the sulfonyl group. This reaction is readily achieved with a wide range of nucleophiles, most notably amines and alcohols, to yield the corresponding N-allyl sulfonamides and allyl sulfonate esters, respectively. These product classes are of significant interest in medicinal chemistry due to their diverse biological activities.
Performance in Sulfonamide Synthesis
The reaction of this compound with primary and secondary amines proceeds efficiently, typically in the presence of a base to neutralize the HCl byproduct. The choice of base and solvent can influence the reaction rate and yield.
| Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) |
| Aniline | Pyridine | Dichloromethane (DCM) | 0°C to Room Temp. | ~92% (comparative) |
| Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0°C to Room Temp., 6h | ~86% (comparative) |
| Various Amines | Polymer-supported pyridine | Dichloromethane (DCM) | Room Temp. | High |
Note: The yields presented are based on comparative data for similar sulfonyl chlorides and may vary depending on the specific reaction conditions.
Experimental Protocol: Synthesis of N-Phenyl-prop-2-ene-1-sulfonamide
This protocol describes a typical procedure for the synthesis of a sulfonamide from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-phenyl-prop-2-ene-1-sulfonamide.
Comparison with Alternative Sulfonylating Agents
While this compound is a valuable reagent, other sulfonyl chlorides are more commonly employed in organic synthesis. The choice of reagent often depends on the desired properties of the final product, such as the stability of a protecting group or the leaving group ability.
| Reagent | Structure | Key Features & Applications |
| This compound | C₃H₅ClO₂S | Bifunctional: allows for subsequent modification at the allyl group. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | Forms stable tosylates and tosylamides; widely used as a protecting group and for activating alcohols.[2] |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | Forms mesylates, which are excellent leaving groups in substitution and elimination reactions.[2] |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | A fundamental aromatic sulfonyl chloride for preparing simple sulfonamides and sulfonate esters.[3] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | C₆H₄ClNO₄S | The nosyl group is readily cleaved under mild conditions, making it a useful protecting group for amines. |
The reactivity of arylsulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.[4] Alkanesulfonyl chlorides like methanesulfonyl chloride are generally more reactive than arenesulfonyl chlorides.
Reactions Involving the Alkene Moiety
The allyl group in this compound and its derivatives serves as a handle for further functionalization through reactions at the double bond.
Cycloaddition Reactions
The double bond of the allyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[5][6] This allows for the construction of complex cyclic structures. The electron-withdrawing nature of the sulfonyl group activates the double bond, making it a suitable dienophile for reaction with electron-rich dienes.
While specific experimental data for the Diels-Alder reaction of this compound is not abundant in readily available literature, the general principle of using allylic sulfones as dienophiles is well-established. These reactions typically require thermal conditions and proceed with predictable stereoselectivity.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution at the sulfonyl chloride group provides a straightforward route to N-allyl sulfonamides and allyl sulfonate esters. Furthermore, the presence of the allyl moiety offers opportunities for subsequent chemical transformations, including cycloaddition reactions. When selecting a sulfonating agent, researchers should consider the desired properties of the final product and the potential for further functionalization that this compound offers compared to more common alternatives like tosyl chloride and mesyl chloride.
References
- 1. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 2. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
Comparing the efficacy of different catalysts for allyl sulfonyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of allyl sulfonyl chloride, a bifunctional molecule possessing both a reactive sulfonyl chloride group and a versatile allyl moiety, offers a unique platform for the synthesis of a diverse array of organosulfur compounds. The efficiency and selectivity of its transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for reactions involving allyl sulfonyl chloride, supported by experimental data from analogous systems, to aid researchers in catalyst selection and methods development.
Executive Summary
The selection of a catalyst for reactions of allyl sulfonyl chloride is dictated by the desired transformation, targeting either the sulfonyl chloride group or the allyl double bond. Transition metal catalysts, particularly those based on palladium and copper, are highly effective for activating the sulfonyl chloride group for sulfonylation and cross-coupling reactions. For transformations involving the allyl moiety, such as allylic substitution and Heck-type reactions, palladium and nickel catalysts are prominent. Furthermore, photocatalytic and Lewis acid-catalyzed methods are emerging as powerful tools for specific applications. This guide will delve into the performance of representative catalysts from these classes, presenting available quantitative data for comparison and detailed experimental protocols.
Data Presentation: Catalyst Performance in Allyl Sulfonyl Chloride Reactions
Due to the limited literature on direct head-to-head catalyst comparisons for allyl sulfonyl chloride, the following tables summarize the performance of various catalysts in analogous sulfonylation and allylic substitution reactions. This data provides valuable insights into the expected efficacy of these catalysts with allyl sulfonyl chloride.
Table 1: Comparison of Catalysts for Sulfonylation Reactions with Sulfonyl Chlorides
| Catalyst System | Substrate(s) | Reaction Type | Yield (%) | Key Advantages | Disadvantages | Reference Analogy |
| Palladium | ||||||
| Pd(OAc)₂ / Ligand | Arylboronic acid + Arylsulfonyl chloride | Suzuki-Miyaura Coupling (Desulfonylative) | 70-95% | Broad substrate scope, high yields. | Can lead to desulfonylation, requires ligand screening. | [1][2] |
| Copper | ||||||
| CuI / Ligand | Aryl halide + Sulfinate | Sulfonylation | 60-90% | Cost-effective, good for C-S bond formation. | Can require higher temperatures, ligand may be necessary. | [3][4] |
| Photocatalyst | ||||||
| fac-Ir(ppy)₃ | Alkene + Sulfonyl chloride | Hydrosulfonylation | 75-95% | Mild conditions, high functional group tolerance. | Requires a light source, may need a hydrogen atom donor. | [5][6][7] |
| Lewis Acid | ||||||
| BiCl₃ | Arene + Thionyl chloride | Sulfinylation | 50-80% | Activates sulfonyl chloride for electrophilic attack. | Limited to electron-rich arenes. | [8] |
Table 2: Comparison of Catalysts for Allylic Substitution and Heck-Type Reactions
| Catalyst System | Substrate(s) | Reaction Type | Yield (%) | Key Advantages | Disadvantages | Reference Analogy |
| Palladium | ||||||
| Pd(PPh₃)₄ | Allylic acetate + Nucleophile | Allylic Substitution | 80-95% | High stereoselectivity, broad nucleophile scope. | Phosphine ligands can be air-sensitive. | [9][10] |
| Pd(OAc)₂ | Aryl halide + Alkene | Heck Reaction | 70-90% | Excellent for C-C bond formation, good stereocontrol. | Can require high temperatures, base sensitive substrates may be problematic. | [11][12][13] |
| Nickel | ||||||
| NiBr₂·glyme | Allylic alcohol + Aryl chloride | Cross-electrophile Coupling | 70-90% | Cost-effective, good for C-C bond formation. | Can have lower functional group tolerance than palladium. | [14][15][16] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative procedures for sulfonylation and cross-coupling reactions that can be adapted for allyl sulfonyl chloride.
Palladium-Catalyzed Suzuki-Miyaura Type Coupling (Adapted from Arylsulfonyl Chlorides)[17][18]
Reaction: Arylation via desulfonylative coupling.
Procedure:
-
To a reaction vessel under an inert atmosphere, add the arylboronic acid (1.2 mmol), allyl sulfonyl chloride (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) as the catalyst.
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL).
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Sulfonylation of an Arene (Conceptual Protocol)
Reaction: Direct C-H sulfonylation.
Procedure:
-
In a sealed tube, combine the arene (1.0 mmol), allyl sulfonyl chloride (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Add a suitable ligand, such as 1,10-phenanthroline (0.1 mmol, 10 mol%), and a base, for instance, K₂CO₃ (2.0 mmol).
-
Add a high-boiling point solvent like DMF or DMSO (3 mL).
-
The reaction mixture is heated to 120-140 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Photocatalytic Hydrosulfonylation of an Alkene (Adapted from Sulfonyl Chlorides)[5][6]
Reaction: Addition of the sulfonyl group across a double bond.
Procedure:
-
In a reaction vial, dissolve the alkene (0.5 mmol), allyl sulfonyl chloride (0.6 mmol), and the photocatalyst, e.g., fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).
-
Add a hydrogen atom donor, such as tris(trimethylsilyl)silane (0.75 mmol).
-
Degas the solvent (e.g., acetonitrile, 5 mL) with an inert gas.
-
Irradiate the mixture with a blue LED lamp (λ = 450 nm) at room temperature with stirring for 12-24 hours.
-
The solvent is removed in vacuo, and the residue is purified by flash chromatography.
Nickel-Catalyzed Allylic Cross-Coupling (Adapted from Allylic Alcohols)[19]
Reaction: Cross-coupling of an aryl halide with the allyl group.
Procedure:
-
To a Schlenk tube, add NiCl₂(dme) (0.05 mmol, 5 mol%), a ligand such as a bipyridine (0.06 mmol, 6 mol%), and zinc powder (1.5 mmol).
-
Add the aryl halide (1.0 mmol) and allyl sulfonyl chloride (1.2 mmol) under an inert atmosphere.
-
Add anhydrous THF (5 mL) as the solvent.
-
The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for 12-24 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether.
-
The combined organic extracts are dried, concentrated, and purified by chromatography.
Mandatory Visualization
To better understand the processes involved in catalyzed allyl sulfonyl chloride reactions, the following diagrams illustrate a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction and a photocatalytic sulfonylation.
References
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Selective remote C–H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed electrophilic substitution of allyl chlorides and acetates via bis-allylpalladium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
X-ray Crystallography of Prop-2-ene-1-sulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of prop-2-ene-1-sulfonyl chloride (also known as allylsulfonyl chloride). While the crystallographic data for a broad range of these specific derivatives is limited in publicly available literature, this document summarizes the key structural features of representative examples to aid in the understanding of their three-dimensional conformations and intermolecular interactions. The data presented here is crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for two representative allyl sulfonamide derivatives, which were synthesized from Morita-Baylis-Hillman adducts and primary aromatic sulfonamides.[1] The distinct substitutions on the core structure lead to different crystal packing and intermolecular interactions.
| Parameter | Derivative 1 (1e) | Derivative 2 (2f) |
| Chemical Name | (Z)-N-(4-chlorophenyl)-2-[hydroxy(phenyl)methyl]but-2-enenitrile-4-sulfonamide | Methyl (E)-2-{[N-(4-methylphenyl)sulfamoyl]methyl}-3-phenylacrylate |
| Molecular Formula | C₁₇H₁₅ClN₂O₃S | C₁₈H₁₉NO₄S |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pcab | P2₁/c |
| a (Å) | Data not available in abstract | Data not available in abstract |
| b (Å) | Data not available in abstract | Data not available in abstract |
| c (Å) | Data not available in abstract | Data not available in abstract |
| α (°) | 90 | 90 |
| β (°) | 90 | Data not available in abstract |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available in abstract | Data not available in abstract |
| Z | 8 | 4 |
Detailed unit cell parameters were not available in the provided search results. For precise data, accessing the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1936711 (for 1e) and 1997666 (for 2f) is recommended.[2]
The X-ray diffraction studies confirmed a Z configuration for derivative 1e and an E configuration for derivative 2f .[1][2] These stereochemical outcomes are a direct result of the synthetic route employed.[1] In the solid state, both compounds form dimers.[1]
Intermolecular Interactions
Hirshfeld surface analysis of the two derivatives reveals differences in the intermolecular forces that stabilize their crystal structures.[1]
-
Derivative 1e: The crystal packing is stabilized by H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions.[1]
-
Derivative 2f: The packing is determined by H···H, C···H/H···C, and O···H/H···O contacts, with a notable absence of N···H/H···N interactions.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and crystallization of the allyl sulfonamide derivatives discussed.
Synthesis of Allyl Sulfonamides (General Procedure)
The allyl sulfonamides were prepared from Morita-Baylis-Hillman (MBH) adducts and primary aromatic sulfonamides in the presence of sulfuric acid.[1]
References
Theoretical vs. Experimental Reactivity of Allyl Sulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allyl sulfonyl chloride is a bifunctional reagent featuring a reactive sulfonyl chloride group and a versatile allyl moiety. This combination makes it a valuable building block in organic synthesis, particularly for the introduction of the allyl sulfonyl group in the development of novel therapeutic agents and functional materials. Understanding the reactivity of this compound is crucial for its effective utilization. This guide provides a comparative analysis of the theoretical predictions and experimental observations of the reactivity of allyl sulfonyl chloride, offering insights into its reaction mechanisms and potential synthetic applications.
Theoretical Reactivity Profile
The reactivity of allyl sulfonyl chloride is governed by the interplay of the electrophilic sulfur center of the sulfonyl chloride group and the nucleophilic π-bond of the allyl group. Computational studies, primarily using Density Functional Theory (DFT), on analogous sulfonyl chlorides and allylic systems provide a framework for predicting its behavior.
The key reactive site for nucleophilic attack is the sulfur atom of the sulfonyl chloride. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. Theoretical calculations on similar sulfonyl chlorides suggest that nucleophilic substitution at the sulfur atom can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway. For most nucleophiles, the concerted pathway is generally favored.
A unique aspect of allyl sulfonyl chloride's theoretical reactivity is the potential for the allyl group to influence the reaction pathway. The presence of the adjacent double bond opens up the possibility of an SN2' reaction, where the nucleophile attacks the γ-carbon of the allyl group, leading to a rearranged product.
Key Theoretical Predictions:
-
Electrophilicity: The sulfur atom is the primary electrophilic center, susceptible to attack by a wide range of nucleophiles.
-
Reaction Mechanisms: Nucleophilic substitution at sulfur is expected to be the dominant reaction. Both SN2 and potential SN2' pathways should be considered. The favorability of each pathway will depend on the nature of the nucleophile, solvent, and reaction conditions.
-
Allylic Rearrangement: The possibility of allylic rearrangement via an SN2' mechanism is a key theoretical feature that distinguishes allyl sulfonyl chloride from simple alkyl or aryl sulfonyl chlorides.[1] Computational studies on other allylic systems suggest that the barrier for the SN2' pathway can be competitive with the direct SN2 attack.[2][3]
-
Frontier Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the σ* orbital of the S-Cl bond, making it the primary site for nucleophilic attack in an SN2 reaction. A lower-lying π* orbital of the C=C bond could also be involved in an SN2' attack.
Experimental Reactivity and Mechanistic Evidence
Experimental investigations into the reactivity of allyl sulfonyl chloride, while not as extensively documented as for its aryl counterparts, confirm its utility as a versatile electrophile. The majority of reported reactions involve nucleophilic substitution at the sulfonyl group.
Reactions with Nucleophiles:
-
Amines: Allyl sulfonyl chloride readily reacts with primary and secondary amines to form the corresponding allyl sulfonamides. These reactions typically proceed under basic conditions to neutralize the HCl byproduct. While specific kinetic data for allyl sulfonyl chloride is scarce, studies on the reaction of aromatic sulfonyl chlorides with anilines in methanol indicate a bimolecular nucleophilic displacement mechanism.[4] It is reasonable to extrapolate that the reaction with allyl sulfonyl chloride follows a similar pathway.
-
Alcohols: In the presence of a base, allyl sulfonyl chloride reacts with alcohols to yield allyl sulfonate esters. Similar to the reactions with amines, these are classic examples of nucleophilic substitution at the sulfonyl sulfur.
-
Other Nucleophiles: Reactions with other nucleophiles, such as thiols and carbanions, are also expected to proceed at the sulfonyl chloride moiety.
Evidence for Allylic Involvement:
While direct nucleophilic attack at the sulfur atom is the most common experimentally observed reaction, the potential for the allyl group to participate in reactions should not be overlooked. The formation of rearranged products, which would be indicative of an SN2' mechanism, has been observed in other allylic systems.[1][5] However, specific and unambiguous experimental evidence for a prevalent SN2' pathway in the reactions of allyl sulfonyl chloride is not widely reported in the literature. It is possible that for many common nucleophiles, the direct SN2 attack on the highly electrophilic sulfur is kinetically dominant.
Data Presentation
Table 1: Comparison of Theoretical Predictions and Experimental Observations
| Feature | Theoretical Prediction | Experimental Observation |
| Primary Reactive Site | Highly electrophilic sulfur atom of the sulfonyl chloride group. | The sulfonyl chloride group is the primary site of reaction with common nucleophiles (amines, alcohols). |
| Dominant Reaction Type | Nucleophilic substitution at sulfur. | Nucleophilic substitution to form sulfonamides and sulfonate esters is well-established. |
| Reaction Mechanism | Concerted SN2 or stepwise addition-elimination. Potential for competitive SN2' pathway. | Kinetic studies on analogous aromatic sulfonyl chlorides support a bimolecular (SN2-like) mechanism.[4] Direct experimental evidence for a significant SN2' pathway with common nucleophiles is limited. |
| Role of Allyl Group | Can participate in SN2' reactions, leading to allylic rearrangement. May influence the overall reactivity compared to saturated analogues.[2] | The allyl group is often retained in the product, indicating that direct SN2 at sulfur is the major pathway. The potential for minor rearranged products under certain conditions cannot be ruled out. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Allyl Sulfonamides
This protocol describes a general method for the reaction of allyl sulfonyl chloride with a primary or secondary amine.
Materials:
-
Allyl sulfonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the tertiary amine base to the solution.
-
Add allyl sulfonyl chloride dropwise to the cooled solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure allyl sulfonamide.
Protocol 2: General Procedure for the Synthesis of Allyl Sulfonate Esters
This protocol outlines a general method for the reaction of allyl sulfonyl chloride with an alcohol.
Materials:
-
Allyl sulfonyl chloride
-
Alcohol (1.0 - 1.2 equivalents)
-
Pyridine (as both base and solvent, or in combination with another aprotic solvent)
-
Anhydrous aprotic solvent (e.g., dichloromethane, if not using pyridine as the solvent)
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the alcohol in anhydrous pyridine or a mixture of an aprotic solvent and pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add allyl sulfonyl chloride dropwise to the stirred, cooled solution.
-
Allow the reaction to stir at 0 °C for 1-4 hours or until completion as monitored by TLC or LC-MS.
-
Pour the reaction mixture into ice-cold aqueous HCl and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude allyl sulfonate ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Competing SN2 and SN2' reaction pathways for allyl sulfonyl chloride.
Caption: General experimental workflow for allyl sulfonamide synthesis.
Conclusion
The reactivity of allyl sulfonyl chloride is a fascinating interplay of the well-established chemistry of sulfonyl chlorides and the unique properties of the allyl group. Theoretical considerations predict a rich reactivity profile, including the potential for both direct (SN2) and rearranged (SN2') nucleophilic substitution. Experimentally, the dominant pathway observed with common nucleophiles is the direct attack at the highly electrophilic sulfur center, leading to the formation of valuable allyl sulfonamides and sulfonate esters.
While the experimental evidence for significant SN2' reactivity remains limited in the current literature, the theoretical possibility should be a key consideration for researchers, especially when employing sterically hindered nucleophiles or under conditions that might favor the rearranged pathway. Further detailed kinetic and computational studies specifically focused on allyl sulfonyl chloride are warranted to provide a more quantitative comparison and to fully unlock the synthetic potential of this versatile reagent. This guide serves as a foundational resource for professionals in the field, enabling a more informed approach to the utilization of allyl sulfonyl chloride in the synthesis of complex molecules.
References
- 1. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of Prop-2-ene-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals is a cornerstone of laboratory safety and environmental responsibility. Prop-2-ene-1-sulfonyl chloride, also known as allyl sulfonyl chloride, is a corrosive and water-reactive compound that necessitates a meticulous and informed disposal protocol.[1][2] Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety & Hazard Profile:
This compound is classified as a hazardous substance, primarily due to its corrosive nature which can cause severe skin burns and eye damage.[1][3] It is also water-reactive, and contact with moisture can lead to the release of corrosive and toxic fumes.[2][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[2][5]
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when managing this compound. The following table outlines the minimum required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[2][3] | Protects against splashes of the corrosive material and its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] | Prevents direct contact and severe skin burns.[3] |
| Body Protection | A chemical-resistant lab coat or apron. Fire/flame resistant and impervious clothing is recommended.[2][3][4] | Protects skin and personal clothing from contamination. |
| Respiratory | All procedures must be performed in a certified chemical fume hood.[2][5] | Prevents the inhalation of corrosive vapors and harmful gases. |
Step-by-Step Disposal Protocol
The disposal of this compound is centered around a carefully controlled neutralization process. This procedure is designed to safely convert the reactive sulfonyl chloride into a less hazardous, neutralized solution that can be managed as chemical waste.
Experimental Protocol: Neutralization of this compound
Objective: To safely neutralize small quantities of this compound for disposal.
Materials:
-
This compound waste
-
A weak basic solution (e.g., 5% sodium bicarbonate) or a dilute solution of sodium hydroxide.[5]
-
Large beaker or flask
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, prepare a large container with a cold, stirred solution of a weak base, such as 5% sodium bicarbonate.[4][5] Place this container in an ice bath to manage the heat generated during the exothermic reaction.[5]
-
Slow Addition: Very slowly and carefully, add the this compound to the basic solution while continuously stirring.[5] Crucially, never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[5]
-
Monitor Reaction: The reaction is exothermic and will release corrosive fumes.[5] Maintain a slow addition rate to control the temperature and minimize fuming.
-
Ensure Neutralization: After the addition is complete, continue to stir the solution and monitor the pH to ensure it remains basic.[5]
-
Final Disposal: Once the reaction has ceased and the solution is neutralized, it must be disposed of as hazardous waste in accordance with local and institutional regulations.[5][6] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][5]
For Bulk Quantities and Contaminated Materials:
Bulk quantities of this compound and any materials used for spill cleanup should not be neutralized in the lab. These must be treated as hazardous waste.[5]
-
Packaging: Ensure the original container is tightly sealed or transfer the waste to a compatible, properly sealed, and clearly labeled hazardous waste container.[2]
-
Labeling: The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).[2]
-
Collection: Arrange for collection by your institution's EHS-approved hazardous waste disposal service.[5][6]
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[5]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like sawdust. [5]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
